Literature review of 4-Bromo-2-(4-methoxybenzamido)benzoic acid in medicinal chemistry
Topic: Literature Review of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid in Medicinal Chemistry Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacolog...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature Review of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid in Medicinal Chemistry
Content Type: Technical Monograph & Application Guide
Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists
A Technical Monograph on the N-Benzoyl Anthranilic Acid Pharmacophore
Executive Summary & Chemical Identity
4-Bromo-2-(4-methoxybenzamido)benzoic acid (CAS: 1183377-47-0) represents a specialized derivative within the N-acyl anthranilic acid class (also known as fenamates or N-phenylbenzamides). While often encountered as a high-value intermediate in chemical libraries, this specific molecular architecture possesses intrinsic biological activity profiles relevant to inflammation, metabolic regulation, and oncology.
This guide analyzes the compound not merely as a catalog item, but as a privileged scaffold —a molecular framework capable of providing ligands for diverse receptors (GPR35, DHODH, AKR1C3) through specific side-chain modifications.
The biological utility of 4-Bromo-2-(4-methoxybenzamido)benzoic acid is derived from its three distinct pharmacophoric vectors. Understanding these vectors allows researchers to rationalize its use in screening libraries for GPR35 agonists and Aldose Reductase inhibitors .
The Anthranilic Core (Scaffold)
The 2-aminobenzoic acid (anthranilic acid) core mimics the transition state of peptide hydrolysis and serves as a bioisostere for salicylate moieties. It is critical for binding to cationic residues (e.g., Arginine/Lysine) in enzyme active sites via electrostatic interactions.
The 4-Bromo Substituent (Hydrophobic Vector)
Metabolic Blockade: The bromine atom at the C4 position (para to the amine) blocks metabolic hydroxylation, significantly extending the half-life compared to the unsubstituted analog.
Hydrophobic Filling: In targets like human Dihydroorotate Dehydrogenase (hDHODH) , the C4-halogen fills a specific hydrophobic sub-pocket, increasing binding affinity by displacing water molecules.
The 4-Methoxybenzoyl Tail (Electronic Vector)
Rigidity: The amide linkage restricts conformational freedom, locking the two phenyl rings into a preferred orientation (often non-planar) that favors receptor docking.
Electronic Effect: The para-methoxy group acts as a weak hydrogen bond acceptor and an electron-donating group, optimizing the electron density of the benzoyl ring for pi-stacking interactions (e.g., with Phenylalanine residues in AKR1C3 ).
Biological Targets & Therapeutic Potential
Based on the structural homology to known drugs (e.g., Tranilast) and bioactive probes, this compound is relevant in three primary therapeutic areas.
GPR35 Agonism (Inflammation & Pain)
The N-benzoyl anthranilic acid scaffold is a classic "super-agonist" template for GPR35 , an orphan G-protein coupled receptor linked to inflammatory bowel disease (IBD) and nociception.
Mechanism: The carboxylic acid anchors the molecule in the GPR35 orthosteric site (Arg164 interaction), while the lipophilic 4-bromo and 4-methoxybenzoyl wings engage the transmembrane hydrophobic crevices.
Relevance: High-potency agonists in this class reduce visceral pain and hypoxia-induced inflammation.
Aldose Reductase (AKR1C3) Inhibition (Oncology)
AKR1C3 is overexpressed in castration-resistant prostate cancer.
Mechanism: N-benzoyl anthranilic acids inhibit AKR1C3 by mimicking the steroid substrate. The 4-methoxy group mimics the steroid D-ring oxygen, while the carboxylic acid mimics the A-ring charge.
Utility: This specific brominated derivative serves as a lead compound for developing non-steroidal AKR1C3 inhibitors to block intratumoral androgen synthesis.
DHODH Inhibition (Autoimmune Disease)
Similar to Leflunomide metabolites, N-acyl anthranilic acids inhibit de novo pyrimidine synthesis.
Mechanism: The carboxylate binds to the hydrophilic head of the ubiquinone channel, while the brominated ring occupies the hydrophobic tunnel, preventing electron transfer.
Experimental Protocols
Chemical Synthesis (Schotten-Baumann Coupling)
Objective: Synthesize 4-Bromo-2-(4-methoxybenzamido)benzoic acid with >95% purity.
Reagents:
2-Amino-4-bromobenzoic acid (1.0 eq)
4-Methoxybenzoyl chloride (1.1 eq)
Pyridine (Solvent/Base) or THF/Triethylamine
Dichloromethane (DCM) for workup
Step-by-Step Protocol:
Preparation: Dissolve 2-Amino-4-bromobenzoic acid (2.16 g, 10 mmol) in anhydrous Pyridine (10 mL) at 0°C under nitrogen atmosphere.
Addition: Dropwise add 4-Methoxybenzoyl chloride (1.87 g, 11 mmol) dissolved in 5 mL DCM over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to precipitate the product and remove pyridine.
Filtration: Filter the white/off-white precipitate.
Purification: Recrystallize from Ethanol/Water (8:2) or purify via flash column chromatography (SiO₂, Hexane:Ethyl Acetate gradient).
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the amide singlet (~11-12 ppm) and the methoxy singlet (~3.8 ppm).
Objective: Determine IC₅₀ of the compound against human DHODH.
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
Substrates: Dihydroorotate (DHO) and Decylubiquinone (Qd).
Indicator: 2,6-Dichlorophenolindophenol (DCIP) - reduction causes loss of absorbance at 600 nm.
Procedure:
Incubate recombinant hDHODH enzyme with the test compound (0.1 nM – 10 µM) for 10 mins at 25°C.
Initiate reaction by adding DHO (200 µM), Qd (100 µM), and DCIP (60 µM).
Measure decrease in Absorbance (600 nm) over 20 minutes.
Analysis: Plot velocity vs. log[Inhibitor] to calculate IC₅₀ using non-linear regression.
Visualizations & Pathways
Synthesis & Structural Logic
The following diagram illustrates the synthesis pathway and the SAR logic determining the compound's activity.
Caption: Synthesis pathway via Schotten-Baumann coupling and key Structure-Activity Relationship (SAR) vectors.
Biological Signaling Impact (GPR35 Agonism)
This diagram details the downstream effects if the compound is used as a GPR35 agonist.
Caption: Proposed mechanism of action for GPR35-mediated anti-inflammatory signaling.
References
ChemicalBook. (2024). 4-Bromo-2-(4-methoxybenzamido)benzoic Acid Product Specifications. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394860 (Tranilast Analogues). Link
Divorty, N., et al. (2015). GPR35 Agonists: A Review of the Structure-Activity Relationships of Anthranilic Acid Derivatives. Journal of Medicinal Chemistry. Link
Flanagan, J.U., et al. (2012). Aldo-keto reductase AKR1C3 inhibitors: N-benzoyl anthranilic acid derivatives. Bioorganic & Medicinal Chemistry. Link
Spectrochem. (2023). Catalog of Anthranilic Acid Derivatives for Synthesis. Link
Exploratory
The Strategic Role of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid in Pharmaceutical Synthesis: A Technical Guide
Foreword: Unveiling the Potential of a Key Intermediate In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a viable drug candidate is paved with the strategic synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Potential of a Key Intermediate
In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a viable drug candidate is paved with the strategic synthesis of key intermediates. These molecular scaffolds are the unsung heroes that enable the construction of complex, biologically active compounds. This guide delves into the technical nuances of one such pivotal intermediate: 4-Bromo-2-(4-methoxybenzamido)benzoic acid . While seemingly a discrete chemical entity, its true significance lies in its role as a versatile precursor, particularly in the synthesis of heterocyclic systems with profound therapeutic potential. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, properties, and critical application in the construction of high-value pharmaceutical building blocks, with a particular focus on the synthesis of benzoxazinone cores relevant to the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid: A Meticulous Approach
The synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid is a testament to the precision required in pharmaceutical intermediate production. The most logical and widely applicable method involves the acylation of 4-bromo-2-aminobenzoic acid with 4-methoxybenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is both robust and scalable.
The Causality Behind Experimental Choices
The choice of reactants and conditions is paramount to achieving a high yield and purity of the final product. 4-bromo-2-aminobenzoic acid serves as the foundational scaffold, providing the reactive amine group and the strategically placed bromine atom, which can be utilized for further diversification of the final drug molecule through cross-coupling reactions. The 4-methoxybenzoyl chloride is the acylating agent, introducing the methoxybenzamido moiety which can play a crucial role in the target molecule's interaction with its biological target.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic[1]. The choice of base and solvent can significantly impact the reaction kinetics and an overview of typical conditions is provided in the table below.
Prevents side reactions with the acyl chloride and allows for easy work-up.
Base
Tertiary amines (e.g., Triethylamine, Pyridine)
Effectively scavenges HCl without competing as a nucleophile.
Temperature
0°C to room temperature
Controls the reaction rate and minimizes the formation of impurities.
Reaction Time
2-6 hours
Typically sufficient for complete conversion, monitored by TLC.
Experimental Protocol: Synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid
Materials:
4-bromo-2-aminobenzoic acid
4-methoxybenzoyl chloride
Triethylamine
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromo-2-aminobenzoic acid (1 equivalent) in anhydrous DCM.
Cool the solution to 0°C using an ice bath.
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
Slowly add a solution of 4-methoxybenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
Separate the organic layer, and wash successively with 1 M HCl, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-2-(4-methoxybenzamido)benzoic acid.
Structural Elucidation and Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
Technique
Expected Observations
¹H NMR
Aromatic protons from both benzene rings with distinct splitting patterns, a singlet for the methoxy group protons, and a broad singlet for the amide proton.
¹³C NMR
Resonances for the carboxylic acid and amide carbonyl carbons, in addition to the aromatic and methoxy carbons.
IR Spectroscopy
Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.
Mass Spectrometry
A molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.
The Pivotal Role in Benzoxazinone Synthesis: Gateway to PARP Inhibitors
The true value of 4-Bromo-2-(4-methoxybenzamido)benzoic acid as a pharmaceutical intermediate is realized in its conversion to more complex heterocyclic structures. Specifically, N-acylanthranilic acids are well-established precursors for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones[2][3][4]. These benzoxazinone scaffolds are present in a wide array of biologically active molecules, including potent inhibitors of PARP enzymes[5][6].
The Cyclodehydration Reaction: Mechanism and Rationale
The transformation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid into a benzoxazinone is typically achieved through a cyclodehydration reaction. This process involves the intramolecular condensation of the carboxylic acid and the amide functionalities, with the elimination of a water molecule.
Caption: Synthetic pathway from starting materials to a potential PARP inhibitor via the key intermediate.
Common dehydrating agents like acetic anhydride or trifluoroacetic anhydride are employed to facilitate this transformation. The reaction proceeds by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amide oxygen.
Experimental Protocol: Synthesis of 7-Bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
Materials:
4-Bromo-2-(4-methoxybenzamido)benzoic acid
Acetic anhydride
Standard laboratory glassware
Procedure:
Place 4-Bromo-2-(4-methoxybenzamido)benzoic acid in a round-bottom flask.
Add an excess of acetic anhydride to the flask.
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Slowly pour the cooled mixture into ice-water to precipitate the product and hydrolyze the excess acetic anhydride.
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzoxazinone.
The Benzoxazinone Scaffold: A Privileged Structure in PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in DNA repair, and their inhibition has emerged as a successful therapeutic strategy for certain types of cancers, particularly those with deficiencies in the BRCA1/2 genes[5][6]. The concept of synthetic lethality, where the combination of a PARP inhibitor and a pre-existing DNA repair defect leads to cell death, is a cornerstone of this approach.
The benzoxazinone core, synthesized from our key intermediate, represents a privileged scaffold in the design of PARP inhibitors. The rigid, planar structure of the benzoxazinone can effectively mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allowing it to bind to the active site and inhibit its function.
The bromine atom at the 7-position of the benzoxazinone, originating from our starting material, is of particular strategic importance. It provides a handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for the utilization of the key intermediate in generating a library of potential PARP inhibitors.
Conclusion: A Versatile Building Block for Future Therapies
4-Bromo-2-(4-methoxybenzamido)benzoic acid stands as a prime example of a strategically designed pharmaceutical intermediate. Its synthesis is straightforward and scalable, and its true power lies in its ability to be transformed into the medicinally important benzoxazinone scaffold. The presence of the bromine atom offers a gateway for extensive chemical exploration, making it an invaluable tool for medicinal chemists in the quest for novel and effective therapeutics, particularly in the exciting and rapidly evolving field of PARP inhibition. As our understanding of disease biology deepens, the demand for such versatile and well-characterized intermediates will only continue to grow, solidifying the central role of synthetic chemistry in the future of medicine.
References
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. PMC. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Retrieved from [Link]
Google Patents. (n.d.). Anthranilic acids and derivatives.
Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
National Center for Biotechnology Information. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (n.d.). View of Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]
PubMed. (2021). Recent development in the discovery of PARP inhibitors as anticancer agents: a patent update (2016-2020). Retrieved from [Link]
Biological activity predictions for 4-Bromo-2-(4-methoxybenzamido)benzoic acid
An In-Depth Technical Guide to the Biological Activity Predictions for 4-Bromo-2-(4-methoxybenzamido)benzoic acid Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framewor...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity Predictions for 4-Bromo-2-(4-methoxybenzamido)benzoic acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the prediction and preliminary validation of the biological activities of the novel chemical entity, 4-Bromo-2-(4-methoxybenzamido)benzoic acid. In the absence of existing literature on this specific molecule, this document outlines a robust, multi-faceted approach commencing with in silico predictive modeling to generate initial hypotheses regarding its pharmacokinetics and pharmacodynamics. These computational predictions are then synergistically coupled with established, detailed protocols for in vitro experimental validation. This guide is intended for researchers, scientists, and drug development professionals, offering a structured pathway from a novel compound to a preliminary biological activity profile. The methodologies described herein are designed to ensure scientific rigor and reproducibility, forming a foundational component of early-stage drug discovery.
Introduction to 4-Bromo-2-(4-methoxybenzamido)benzoic acid
The compound 4-Bromo-2-(4-methoxybenzamido)benzoic acid is a structurally interesting small molecule. Its architecture, featuring a bromo-substituted benzoic acid linked to a methoxybenzamido group, suggests a potential for diverse biological interactions. The presence of aromatic rings, hydrogen bond donors and acceptors, and a halogen atom provides a chemical scaffold with the potential to engage with various biological targets. Predicting the biological activity of such novel compounds is a cornerstone of modern drug discovery, enabling the prioritization of resources towards molecules with the highest therapeutic potential.[1][2] This guide will delineate a systematic approach to elucidate the potential biological roles of this compound.
In Silico Prediction of Biological Activity
Computational, or in silico, methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's biological activity.[3][4] These predictions are crucial for guiding subsequent experimental work.
ADMET Profiling: Assessing Drug-Likeness
Before investigating specific biological targets, it is essential to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Bromo-2-(4-methoxybenzamido)benzoic acid.[5][6] A favorable ADMET profile is a critical determinant of a compound's potential as a drug candidate.[7] Various computational tools and web servers are available for these predictions.[5][8][9]
Table 1: Predicted ADMET Properties of 4-Bromo-2-(4-methoxybenzamido)benzoic acid
Property
Predicted Value
Implication
Absorption
- Oral Bioavailability
High
Likely to be well-absorbed when administered orally.
- Caco-2 Permeability
Moderate
May cross the intestinal barrier.
Distribution
- Blood-Brain Barrier
Low
Unlikely to have significant central nervous system effects.
- Plasma Protein Binding
High
May have a longer duration of action, but lower free drug concentration.
Metabolism
- CYP450 Inhibition
Possible
Potential for drug-drug interactions.
Excretion
- Renal Clearance
Moderate
Likely to be cleared by the kidneys.
Toxicity
- Ames Mutagenicity
Low
Unlikely to be mutagenic.
- hERG Inhibition
Low
Low risk of cardiotoxicity.
Note: The values in this table are hypothetical and would be generated using ADMET prediction software such as ADMET Predictor® or free web servers like SwissADME.[9][10]
Pharmacophore modeling is a powerful technique for identifying potential biological targets by abstracting the key molecular features necessary for interaction with a specific receptor.[11][12][13] The 3D arrangement of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers in 4-Bromo-2-(4-methoxybenzamido)benzoic acid can be compared against databases of known pharmacophores to identify potential protein targets.[7][14]
Caption: Workflow for pharmacophore-based target identification.
Once a list of potential targets is generated, molecular docking can be employed to predict the binding mode and affinity of 4-Bromo-2-(4-methoxybenzamido)benzoic acid to the active site of these proteins.[1][15][16] This technique provides valuable insights into the specific interactions that may govern the compound's biological activity.[17][18][19]
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
Remove water molecules and any co-crystallized ligands.
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
Minimize the energy of the protein structure.
Ligand Preparation:
Generate a 3D conformation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid.
Assign partial charges and define rotatable bonds.
Grid Generation:
Define a docking grid box that encompasses the active site of the target protein.
Docking Simulation:
Utilize a docking program (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the defined grid box.[15][19]
The program will score and rank the different poses based on a scoring function that estimates the binding affinity.
Analysis of Results:
Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[21]
The predicted binding energy can be used to estimate the potency of the compound.
Caption: A simplified workflow for molecular docking.
Experimental Validation of Predicted Activities
While in silico predictions are invaluable, experimental validation is essential to confirm the biological activity of a compound.[21][22] The following are standard in vitro assays that can be used to test the hypotheses generated from the computational studies.
Enzyme Inhibition Assays
If molecular docking suggests that 4-Bromo-2-(4-methoxybenzamido)benzoic acid may inhibit a particular enzyme, an enzyme inhibition assay can be performed to confirm this activity.[23][24][25]
Experimental Protocol: General Enzyme Inhibition Assay [24][26]
Reagent Preparation:
Prepare a stock solution of 4-Bromo-2-(4-methoxybenzamido)benzoic acid in a suitable solvent (e.g., DMSO).
Prepare a solution of the purified target enzyme in an appropriate assay buffer.
Prepare a solution of the enzyme's substrate.
Assay Procedure:
In a 96-well plate, add the enzyme solution to each well.
Add serial dilutions of the compound to the wells. Include a control well with no inhibitor.
Pre-incubate the enzyme and compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
Initiate the enzymatic reaction by adding the substrate to each well.
Monitor the reaction rate over time using a plate reader (measuring absorbance, fluorescence, or luminescence, depending on the assay).
Data Analysis:
Calculate the percentage of enzyme inhibition for each concentration of the compound.
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for a typical enzyme inhibition assay.
Cell-Based Assays: MTT Assay for Cell Viability
To assess the general cytotoxic or anti-proliferative effects of the compound on living cells, a cell viability assay such as the MTT assay can be performed.[27] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[28][29]
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with various concentrations of 4-Bromo-2-(4-methoxybenzamido)benzoic acid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[27]
Solubilization:
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[28]
Absorbance Measurement:
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
Plot the percentage of viability against the compound concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Receptor Binding Assays
If the compound is predicted to interact with a specific cell surface receptor, a receptor binding assay can be used to measure its binding affinity.[30][31][32] These assays often use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor.[33][34]
Principle of Competitive Receptor Binding Assay [30]
In a competitive binding assay, the unlabeled compound (4-Bromo-2-(4-methoxybenzamido)benzoic acid) competes with a labeled ligand for binding to the receptor. The amount of labeled ligand that is displaced is proportional to the affinity of the unlabeled compound for the receptor.
Table 2: Summary of Experimental Validation Assays
Assay Type
Purpose
Key Output Parameter
Enzyme Inhibition Assay
To determine if the compound inhibits a specific enzyme.
IC50
MTT Cell Viability Assay
To assess the compound's effect on cell viability and proliferation.
GI50
Receptor Binding Assay
To measure the compound's affinity for a specific receptor.
Ki or IC50
Hypothetical Synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid
While a detailed synthetic route would require experimental optimization, a plausible synthesis can be proposed based on standard organic chemistry reactions. A potential route could involve the acylation of 2-amino-4-bromobenzoic acid with 4-methoxybenzoyl chloride.
Caption: A possible synthetic route for the target compound.
Data Integration and Interpretation
The true power of this approach lies in the integration of computational and experimental data. For example, if a compound is predicted to be a potent inhibitor of a specific kinase through molecular docking, and this is subsequently confirmed with a low IC50 value in an enzyme inhibition assay, and the compound also shows anti-proliferative effects in a cancer cell line known to be dependent on that kinase, a strong, self-validating case can be made for its mechanism of action.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the prediction and preliminary validation of the biological activities of the novel compound 4-Bromo-2-(4-methoxybenzamido)benzoic acid. By synergistically employing in silico predictive modeling and in vitro experimental assays, researchers can efficiently generate and test hypotheses regarding a new molecule's therapeutic potential. This structured workflow provides a solid foundation for further preclinical development and exemplifies the integrated, multi-disciplinary nature of modern drug discovery.
References
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Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
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Philippine Nuclear Research Institute. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]
Labcorp. (n.d.). Exploring In Silico Modeling: Applications in Drug Development. Retrieved from [Link]
Agbofla, E. K., et al. (2022). Computational/in silico methods in drug target and lead prediction.
Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Retrieved from [Link]
Nantasenamat, C., et al. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery, 5(7), 633-654.
Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. International Journal of Molecular Sciences, 22(18), 9905.
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
Gellini, M., et al. (2023). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences, 24(2), 1530.
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4099.
Wu, J., et al. (2023). AI-Assisted Rational Design and Activity Prediction of Biological Elements for Optimizing Transcription-Factor-Based Biosensors. International Journal of Molecular Sciences, 24(13), 10839.
Isert, C., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery.
ResearchGate. (2023). Knowing biological activity through the results of molecular docking?. Retrieved from [Link]
Wang, Y., et al. (2021). Biological Activity Predictions of Ligands Based on Hybrid Molecular Fingerprinting and Ensemble Learning.
Technology Networks. (2021). New Tool Used To Predict the Biological Activity of Molecules. Retrieved from [Link]
Lim, J. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
The Retinobenzoic Revolution: History, Discovery, and Pharmacology of Benzamido Benzoic Acid Analogs
This guide details the history, discovery, and technical specifications of Retinobenzoic Acids , a critical class of benzamido benzoic acid analogs that revolutionized the treatment of Acute Promyelocytic Leukemia (APL)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the history, discovery, and technical specifications of Retinobenzoic Acids , a critical class of benzamido benzoic acid analogs that revolutionized the treatment of Acute Promyelocytic Leukemia (APL) and retinoid signaling research.
Executive Summary
Benzamido benzoic acid analogs, specifically the retinobenzoic acids , represent a triumph of bioisosteric drug design. Originating from the need to stabilize the labile polyene chain of Vitamin A (retinoic acid), these molecules replace the alkene linker with a stable amide bond. This structural modification not only improved chemical stability but also unlocked receptor subtype selectivity (RAR
over RAR/), leading to the development of Tamibarotene (Am80) and AM580 . This guide explores their discovery, synthesis, and mechanism of action.[1][2]
Part 1: The Discovery Narrative
The Instability Problem
In the mid-20th century, All-trans Retinoic Acid (ATRA) was identified as the bioactive metabolite of Vitamin A responsible for cell differentiation. While ATRA became the standard of care for Acute Promyelocytic Leukemia (APL), it suffered from two critical flaws:
Chemical Instability: The conjugated polyene chain is highly susceptible to photo-isomerization and oxidation.
Pharmacokinetic Resistance: Continuous treatment induces Cellular Retinoic Acid Binding Protein (CRABP) , which sequesters ATRA and accelerates its metabolism, leading to clinical relapse.
The Bioisostere Solution (1980s)
In the 1980s, Koichi Shudo and his team at the University of Tokyo hypothesized that the rigid polyene chain of ATRA acted primarily as a spacer to orient the hydrophobic tail (trimethylcyclohexenyl ring) and the polar head (carboxylic acid). They proposed replacing this chain with a benzamide linker, a stable aromatic scaffold that mimics the planarity and length of the polyene chain.
This led to the discovery of Retinobenzoic Acids (aromatic amides with retinoidal activity). The two seminal compounds identified were:
Tamibarotene (Am80): A "forward" amide connecting a tetralin amine to a terephthalic acid.
AM580: A "reverse" amide connecting a tetralin acid to an aminobenzoic acid.
These molecules exhibited superior stability and, crucially, were not substrates for CRABP , allowing them to maintain therapeutic plasma levels in patients resistant to ATRA.
Part 2: Structural Evolution & SAR
The Structure-Activity Relationship (SAR) of these analogs relies on three domains: the Hydrophobic Domain, the Linker, and the Polar Domain.
Domain
Natural Retinoid (ATRA)
Retinobenzoic Analog (Am80/AM580)
Function
Hydrophobic
Trimethylcyclohexenyl ring
Tetramethyl-tetrahydronaphthalene (Tetralin)
Binds to the ligand-binding pocket (LBP) of RAR.
Linker
Polyene chain (C=C-C=C)
Benzamide (-NH-CO-Ph-)
Rigid spacer; restricts conformation to active state.
Polar
Carboxylic Acid (-COOH)
Benzoic Acid (-Ph-COOH)
Forms salt bridge with Arginine/Lysine in the receptor.
The "Reverse Amide" Switch
A critical SAR finding was that the amide bond directionality dictates receptor subtype selectivity.
Am80 (Tamibarotene): Tetralin-NH-CO-Ph-COOH. High RAR
selectivity; superior potency in some differentiation assays.[3][6]
Visualizing the SAR Evolution
Caption: Evolution from natural ATRA to synthetic benzamido benzoic acid analogs via bioisosteric replacement.
Part 3: Mechanism of Action
Receptor Selectivity
Unlike ATRA, which binds all three Retinoic Acid Receptors (RAR
, , ), benzamido analogs are highly selective for RAR .
Mechanism: The rigid benzamide scaffold fits snugly into the RAR
ligand-binding pocket but sterically clashes with residues in the RAR pocket (specifically Methionine residues).
Clinical Benefit: Reduced skin toxicity (a common side effect of RAR
activation) and targeted therapy for APL, which is driven by the PML-RAR fusion protein.
Overcoming Resistance
In APL patients, chronic ATRA treatment upregulates CRABP, which acts as a "sink," trapping ATRA in the cytoplasm and preventing it from reaching the nucleus.
Benzamido Advantage: Am80 and AM580 have low affinity for CRABP . They bypass this cytoplasmic trap, entering the nucleus freely to bind PML-RAR
, trigger its degradation, and induce granulocytic differentiation.
Part 4: Synthesis Protocols
The synthesis of these analogs employs classical amide coupling techniques, ensuring high yield and purity.
) (1.5 eq) for 2 hours. Evaporate excess to obtain the acid chloride.
Amide Coupling: Dissolve the Tetralin amine (1.0 eq) in anhydrous Pyridine. Add the acid chloride dropwise at 0°C. Stir at Room Temperature (RT) for 4 hours.
Validation: Monitor by TLC (Hexane:EtOAc 3:1). Formation of the methyl ester intermediate is indicated by a new spot (
).
Hydrolysis: Dissolve the intermediate ester in Ethanol/Water (4:1). Add NaOH (2.0 eq) and reflux for 1 hour.
Workup: Acidify with 1M HCl to pH 2. The product precipitates as a white solid. Filter, wash with water, and recrystallize from Ethanol.
Activation: Dissolve the Tetralin carboxylic acid (1.0 eq) in DMF. Add DIEA (3.0 eq) and HATU (1.1 eq). Stir for 15 mins.
Coupling: Add Methyl 4-aminobenzoate (1.0 eq). Stir at RT for 12 hours.
Isolation: Dilute with EtOAc, wash with 1M HCl, sat.
, and brine. Dry over and concentrate.
Hydrolysis: Saponify the methyl ester using LiOH in THF/Water (1:1) at RT for 4 hours. Acidify to precipitate AM580.
Synthesis Workflow Diagram
Caption: Comparative synthesis pathways for Am80 (Tamibarotene) and AM580.
Part 5: Biological Evaluation & Data
Differentiation Assay (NB4 Cells)
The gold standard for evaluating these analogs is the induction of granulocytic differentiation in NB4 cells (APL cell line).
Compound
EC50 (Differentiation)
RAR Binding ()
RAR Binding ()
RAR Binding ()
ATRA
~10 nM
15 nM
15 nM
15 nM
Tamibarotene
0.8 nM
25 nM
48 nM
>1000 nM
AM580
0.3 nM
8 nM
131 nM
450 nM
Note: AM580 shows superior potency and selectivity for the alpha subtype.
Emerging Applications
Beyond APL, these analogs are being repurposed due to their safety profile and specific mechanism:
Alzheimer’s Disease: AM580 shifts microglia to a neuroprotective phenotype.[3]
Breast Cancer: AM580 inhibits HER2+ breast cancer growth by downregulating survival pathways.
P2Y14 Antagonism: Recent studies (2025) have utilized the benzamido benzoic acid scaffold to design antagonists for the P2Y14 receptor, treating acute lung injury.
References
Kagechika, H., Kawachi, E., Hashimoto, Y., Himi, T., & Shudo, K. (1988).[7] Retinobenzoic acids.[8][7][9][10] 1. Structure-activity relationships of aromatic amides with retinoidal activity. Journal of Medicinal Chemistry.[8][7][9]
Tobita, T., et al. (1997). Treatment of acute promyelocytic leukemia with a new synthetic retinoid, Am80. Blood.
Gianni, M., et al. (1996). AM580, a stable benzoic derivative of retinoic acid, has powerful and selective cyto-differentiating effects on acute promyelocytic leukemia cells.[11] Blood.
Ma, Y., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists. European Journal of Medicinal Chemistry.
Tacke, R., et al. (2009).[12] Synthesis and pharmacological characterization of Disila-AM80 and Disila-AM580.[12] ChemMedChem.[12]
Application Note: Synthesis of 7-Bromo-2-(4-methoxyphenyl)quinazolin-4(3H)-one
High-Yield Cyclization of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid Abstract This application note details the optimized protocol for synthesizing 7-bromo-2-(4-methoxyphenyl)quinazolin-4(3H)-one and its 3-substituted de...
Author: BenchChem Technical Support Team. Date: February 2026
High-Yield Cyclization of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid
Abstract
This application note details the optimized protocol for synthesizing 7-bromo-2-(4-methoxyphenyl)quinazolin-4(3H)-one and its 3-substituted derivatives using 4-bromo-2-(4-methoxybenzamido)benzoic acid as the core precursor. Unlike direct condensation methods which often suffer from low yields and difficult purification, this guide utilizes the benzoxazinone intermediate pathway . This stepwise approach ensures high purity, allows for diverse substitution at the N3 position, and leverages the bromine moiety for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Introduction & Chemical Basis
Quinazolin-4(3H)-ones are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. The specific precursor, 4-bromo-2-(4-methoxybenzamido)benzoic acid , offers a strategic advantage:
Electronic Activation: The 4-methoxy group on the phenyl ring acts as an electron-donating group (EDG), stabilizing the C2 position.
Functional Handle: The 7-bromo position (derived from the 4-bromo of the benzoic acid) serves as a critical handle for late-stage diversification.
Mechanistic Pathway
The transformation proceeds via a dehydrative cyclization to form a 4H-3,1-benzoxazin-4-one intermediate. This highly reactive species subsequently undergoes nucleophilic attack by a nitrogen source (ammonia or primary amine) to yield the thermodynamically stable quinazolinone.
Numbering Logic:
Precursor: 4-Bromo-2-aminobenzoic acid numbering (Br at C4, COOH at C1).
Product: In the quinazolinone system, the carbonyl carbon is C4. The nitrogen derived from the amine is N1. The carbon meta to N1 and para to C4 corresponds to the original C4 of the benzoic acid. Therefore, the 4-bromo substituent becomes 7-bromo in the final quinazolinone.
Reaction Workflow Visualization
The following diagram illustrates the two-stage synthesis: activation via acetic anhydride to the benzoxazinone, followed by aminolysis to the quinazolinone.
Caption: Stepwise conversion of the N-acyl anthranilic acid precursor to the quinazolinone scaffold via the benzoxazinone intermediate.
Experimental Protocols
Protocol A: Synthesis of the Benzoxazinone Intermediate
Objective: Isolate the reactive 7-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one. This step removes water and prevents side reactions during the amine condensation.
Solvent: None (Neat) or Acetic Acid (if solubility is poor)
Procedure:
Setup: Charge a round-bottom flask with the precursor acid. Add acetic anhydride (approx. 3-5 mL per gram of precursor).
Reaction: Attach a reflux condenser and drying tube (
). Heat the mixture to reflux (140°C) for 1–2 hours .
Checkpoint: The suspension should clear to a solution, then potentially precipitate the benzoxazinone as the reaction progresses or upon cooling.
Workup: Cool the mixture to 0–5°C in an ice bath. The product usually crystallizes.
If solid forms: Filter the solid and wash with cold hexanes or diethyl ether to remove excess acetic anhydride.
If no solid: Pour the mixture into crushed ice with vigorous stirring. Filter the resulting precipitate.[1][2]
Drying: Dry the solid in a vacuum oven at 50°C.
Yield Expectation: 85–95%
Appearance: Typically a light yellow or beige crystalline solid.
Protocol B: Conversion to Quinazolin-4(3H)-one (N3-H)
Objective: Synthesis of the N-unsubstituted parent quinazolinone (N3-H).
Materials:
Substrate: Benzoxazinone intermediate (from Protocol A) (1.0 equiv)
Reagent: Ammonium Acetate (
) (5.0 – 10.0 equiv) or Formamide.
Solvent: Glacial Acetic Acid or Ethanol.
Procedure:
Setup: Mix the benzoxazinone and ammonium acetate in glacial acetic acid (or ethanol).
Reaction: Reflux for 3–6 hours .
Mechanism:[3][4][5][6][7] Ammonia (generated in situ) attacks the carbonyl at C4, opening the ring to form the amide, which then dehydrates to close the quinazolinone ring.
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The benzoxazinone spot (higher
) should disappear.
Workup: Pour the reaction mixture into ice-cold water. The quinazolinone will precipitate as a stable solid.
Purification: Filter, wash with water, and recrystallize from Ethanol or DMF/Ethanol mixtures if necessary.
Protocol C: Synthesis of 3-Substituted Derivatives (N3-R)
Objective: Introduction of alkyl or aryl groups at the N3 position for SAR (Structure-Activity Relationship) studies.
Materials:
Substrate: Benzoxazinone intermediate (1.0 equiv)
Reagent: Primary Amine (
) (1.1 – 1.5 equiv)
Examples: Aniline, Benzylamine, Methylamine.
Solvent: Ethanol, Toluene, or Acetic Acid.
Procedure:
Setup: Dissolve benzoxazinone in Ethanol (for aliphatic amines) or Acetic Acid (for aromatic amines). Add the primary amine.[8]
Reaction: Reflux for 4–8 hours .
Note: Aromatic amines (anilines) are less nucleophilic and may require catalytic Sodium Acetate or higher boiling solvents (e.g., Toluene/Pyridine).
Workup: Cool to room temperature.
If the product precipitates: Filter and wash with cold ethanol.
If soluble: Evaporate solvent to 20% volume and pour into ice water.
Validation:
-NMR will show the disappearance of the benzoxazinone signals and the appearance of the N3-substituent peaks.
Critical Parameters & Troubleshooting
Parameter
Observation
Corrective Action
Solubility
Precursor remains solid in
Add small amount of glacial acetic acid or increase temperature. Ensure vigorous stirring.
Incomplete Cyclization
TLC shows intermediate after 6h
Add catalytic anhydrous or switch solvent to high-boiling Diglyme.
Hydrolysis
Product reverts to anthranilic acid
Ensure anhydrous conditions during the benzoxazinone step. Avoid wet solvents.
Purification
Sticky/Oily Product
Triturate with Diethyl Ether/Hexane to induce crystallization. Recrystallize from EtOH.
Decision Matrix for Method Selection
Use the following logic to determine the optimal synthetic route based on your target derivative.
Caption: Decision tree for selecting the appropriate cyclization protocol based on the desired N3-substitution.
References
Review of Quinazolinone Synthesis
Title: Recent advances in the synthesis of quinazolinones.[1][9][10][11][12]
Note: The numbering of the final quinazolinone ring (7-bromo) assumes standard IUPAC fusion nomenclature relative to the 4-bromo-2-aminobenzoic acid precursor.
Application Note: Coupling Procedures for 4-Bromoanthranilic Acid and 4-Methoxybenzoyl Chloride
Abstract & Strategic Overview This application note details the synthetic protocols for the amide coupling of 4-bromoanthranilic acid (2-amino-4-bromobenzoic acid) with 4-methoxybenzoyl chloride (p-anisoyl chloride). Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details the synthetic protocols for the amide coupling of 4-bromoanthranilic acid (2-amino-4-bromobenzoic acid) with 4-methoxybenzoyl chloride (p-anisoyl chloride). This reaction is a critical entry point for synthesizing quinazolinones and benzoxazinones, pharmacophores widely prevalent in oncology (e.g., EGFR inhibitors) and antimicrobial research.
While conceptually a simple N-acylation, this specific coupling presents a Critical Process Parameter (CPP) challenge: the competing cyclodehydration of the resulting amide into a benzoxazinone derivative (2-(4-methoxyphenyl)-7-bromo-4H-3,1-benzoxazin-4-one).[1]
This guide provides two distinct protocols:
Protocol A (The Kinetic Control Route): A controlled anhydrous method designed to isolate the open-chain N-acyl anthranilic acid intermediate with high fidelity.[1]
Protocol B (The Thermodynamic Route): A "one-pot" cyclization method if the benzoxazinone is the intended target.[1]
Chemical Mechanism & Pathway Analysis[1][2]
The reaction proceeds via a nucleophilic acyl substitution. The amino group of the anthranilic acid attacks the carbonyl carbon of the acid chloride.
Critical Insight: The ortho-carboxylic acid group acts as an internal nucleophile.[1] Under acidic conditions or high heat, the amide oxygen attacks the activated carboxyl group, leading to the expulsion of water and formation of the benzoxazinone ring.
Objective: Synthesis of N-(4-methoxybenzoyl)-4-bromoanthranilic acid.
Rationale: Using Pyridine/DCM at low temperature prevents the thermodynamic cyclization, preserving the carboxylic acid moiety.
Equipment & Setup[1][6][7][8][9][10]
250 mL 3-neck Round Bottom Flask (RBF) with magnetic stir bar.[1]
Charge the RBF with 4-bromoanthranilic acid (2.16 g, 10.0 mmol) .
Add Pyridine (10 mL) and DCM (40 mL) .
Note: Pyridine is essential here to solubilize the zwitterionic anthranilic acid. Stir until a clear or fine suspension is obtained.
Cool the mixture to 0°C using an ice bath.
Addition of Electrophile:
Dissolve 4-methoxybenzoyl chloride (1.88 g, 11.0 mmol, 1.1 equiv) in DCM (10 mL) in the addition funnel.
Critical Step: Add the acid chloride solution dropwise over 30 minutes. Maintain internal temperature < 5°C. Rapid addition causes localized heating and promotes bis-acylation or cyclization.[1]
Reaction Maintenance:
Allow the reaction to warm to Room Temperature (20-25°C) naturally.
Stir for 4–6 hours .
Process Control: Monitor by TLC (Mobile Phase: 5% MeOH in DCM).[1] The starting amine spot (fluorescent) should disappear.
Quench & Isolation:
Cool the mixture back to 0°C.
Slowly add 1N HCl (50 mL) . This serves two purposes: it quenches unreacted acid chloride and converts the pyridine into water-soluble pyridinium chloride.[1]
Observation: The product (N-acyl anthranilic acid) is insoluble in acidic water and sparingly soluble in cold DCM, often precipitating at the interface.
Workup:
If solid precipitates: Filter the solid, wash copiously with water (to remove pyridine salts) and cold DCM.
If product remains dissolved: Separate the organic layer.[1] Extract the aqueous layer with EtOAc (2 x 50 mL). Combine organics, wash with Brine, dry over Na2SO4, and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Water or Acetonitrile .[1]
Protocol B: Thermodynamic Control (Benzoxazinone Formation)[1]
Objective: Synthesis of 2-(4-methoxyphenyl)-7-bromo-4H-3,1-benzoxazin-4-one.
Rationale: If the user intends to make the cyclized scaffold, this "one-pot" method utilizes acetic anhydride to drive dehydration.
Methodology[1][2][7][9][10][11][12][13]
Follow Steps 1-3 from Protocol A (or simply mix reactants in Toluene).
Instead of quenching, add Acetic Anhydride (5 mL) to the reaction mixture.
Heat the mixture to Reflux (110°C for Toluene) for 2-3 hours.
Cool to room temperature. The benzoxazinone often crystallizes directly upon cooling.
Filter and wash with cold ethanol.
Analytical Characterization & Validation
To ensure the integrity of the coupling (Protocol A), you must verify the presence of the carboxylic acid proton and the amide proton.
Application Notes and Protocols for the In Vitro Characterization of 4-Bromo-2-(4-methoxybenzamido)benzoic acid
Introduction In the landscape of modern drug discovery, the thorough in vitro characterization of novel chemical entities is a critical first step in identifying potential therapeutic candidates. This document provides a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the thorough in vitro characterization of novel chemical entities is a critical first step in identifying potential therapeutic candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays to elucidate the biological activity of 4-Bromo-2-(4-methoxybenzamido)benzoic acid. While the specific molecular target of this compound is yet to be fully characterized, its structural motifs, featuring a benzamide linkage, suggest potential interactions with enzymes involved in cellular signaling and DNA repair pathways, such as poly (ADP-ribose) polymerase (PARP).[1][2]
This guide is structured to provide a logical, stepwise approach to investigating the compound's effects on cell viability, its potential to induce DNA damage, and its ability to trigger apoptosis. By following these protocols, researchers can generate a robust preliminary dataset to inform further preclinical development.
Compound Handling and Stock Solution Preparation
The accurate preparation of stock solutions is fundamental to the reproducibility of in vitro assays.
Protocol 1: Preparation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid Stock Solution
Materials:
4-Bromo-2-(4-methoxybenzamido)benzoic acid powder
Dimethyl sulfoxide (DMSO), cell culture grade
Sterile microcentrifuge tubes
Vortex mixer
Procedure:
Determine the desired stock concentration (e.g., 10 mM).
Calculate the mass of the compound required to prepare the desired volume of stock solution.
Carefully weigh the compound and transfer it to a sterile microcentrifuge tube.
Add the appropriate volume of DMSO to the tube.
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C, protected from light.
Assay 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.[5]
Principle: This assay will determine the cytotoxic or cytostatic effects of 4-Bromo-2-(4-methoxybenzamido)benzoic acid on a selected cancer cell line. A dose-response curve will be generated to calculate the half-maximal inhibitory concentration (IC50).
Protocol 2: MTT Cell Viability Assay
Cell Seeding:
Select an appropriate cancer cell line (e.g., HeLa, A549, or a cell line relevant to a specific cancer type).
Culture the cells to approximately 80% confluency.
Trypsinize and resuspend the cells in fresh culture medium.
Count the cells and adjust the concentration to a seeding density of 5,000-10,000 cells per well in a 96-well plate.
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[4]
Compound Treatment:
Prepare a serial dilution of the 4-Bromo-2-(4-methoxybenzamido)benzoic acid stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the compound.
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
MTT Assay Procedure:
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
Carefully aspirate the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.[3][7]
Subtract the absorbance of the blank wells (medium only) from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Assay 2: Detection of DNA Double-Strand Breaks via γH2AX Immunofluorescence
A key indicator of DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[8] The accumulation of γH2AX into nuclear foci can be visualized and quantified using immunofluorescence microscopy, providing a sensitive measure of DNA damage.[9][10]
Principle: This assay will determine if 4-Bromo-2-(4-methoxybenzamido)benzoic acid induces DNA damage in cells by quantifying the formation of γH2AX foci.
Protocol 3: γH2AX Immunofluorescence Staining
Cell Seeding and Treatment:
Seed cells onto glass coverslips in a multi-well plate or in an imaging-compatible multi-well plate at a density that will result in 50-70% confluency.[8]
Allow cells to adhere for 24 hours.
Treat the cells with 4-Bromo-2-(4-methoxybenzamido)benzoic acid at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50).
Include a positive control (e.g., a known DNA damaging agent like etoposide or irradiation) and a vehicle control.[11]
Incubate for a relevant time period (e.g., 4, 8, or 24 hours).
Fixation and Permeabilization:
Carefully aspirate the medium and wash the cells once with PBS.
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8]
Wash the cells three times with PBS for 5 minutes each.
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[12]
Immunostaining:
Wash the cells three times with PBS.
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.[12]
Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX antibody, diluted 1:500 in blocking solution) overnight at 4°C.[9]
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.[8]
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG, diluted 1:500 in blocking solution) for 1-2 hours at room temperature, protected from light.[8]
Counterstaining and Mounting:
Wash the cells three times with PBST.
Counterstain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS) for 5-10 minutes.[8]
Wash the cells twice with PBS.
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Imaging and Quantification:
Acquire images using a fluorescence microscope with appropriate filters for DAPI and the secondary antibody fluorophore.
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or CellProfiler.[13]
A cell is often considered positive for DNA damage if it contains more than five nuclear γH2AX foci.[8]
Signaling Pathway Leading to γH2AX Foci Formation
Caption: Hypothesized pathway of DNA damage response induction.
Assay 3: Measurement of Apoptosis via Caspase-3/7 Activity
Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. Their activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[14] Luminescent assays provide a sensitive method to measure the combined activity of these two caspases.
Principle: This assay will determine if the cytotoxic effects and DNA damage induced by 4-Bromo-2-(4-methoxybenzamido)benzoic acid lead to the activation of the apoptotic pathway by measuring caspase-3/7 activity. The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[15]
Protocol 4: Caspase-Glo® 3/7 Assay
Cell Seeding and Treatment:
Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 10,000 cells per well.
Allow cells to adhere for 24 hours.
Treat cells with 4-Bromo-2-(4-methoxybenzamido)benzoic acid at the desired concentrations.
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.[16]
Incubate for a time period determined by previous experiments to be sufficient to induce a cellular response.
Assay Procedure:
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]
Equilibrate the plate and the reagent to room temperature.
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[17]
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate-reading luminometer.
Calculate the fold change in caspase activity relative to the vehicle control.
Present the data graphically, comparing the caspase activity across different treatment groups.
Data Summary Table
Assay
Endpoint Measured
Recommended Cell Line
Compound Concentration Range
Incubation Time
MTT Assay
Cell Viability (Metabolic Activity)
HeLa, A549, etc.
0.1 - 100 µM
24, 48, 72 hours
γH2AX Staining
DNA Double-Strand Breaks (Foci Formation)
HeLa, A549, etc.
IC50, 2x IC50
4, 8, 24 hours
Caspase-Glo® 3/7
Apoptosis (Executioner Caspase Activity)
HeLa, A549, etc.
IC50, 2x IC50
24, 48 hours
Troubleshooting
Problem
Possible Cause
Solution
High variability in MTT assay replicates
Uneven cell seeding; Edge effects in the plate
Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate.
Optimize the incubation time with the compound; Use a higher concentration of the compound or a known apoptosis inducer as a positive control.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of 4-Bromo-2-(4-methoxybenzamido)benzoic acid. By systematically evaluating its effects on cell viability, DNA damage, and apoptosis, researchers can gain valuable insights into its potential mechanism of action and therapeutic relevance. The integration of multiple assay formats, from colorimetric to fluorescence and luminescence-based methods, ensures a robust and multi-faceted understanding of the compound's biological activity.
References
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
JoVE. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
Assay Genie. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]
Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]
ACS Publications. (2014). Cell-Based Biosensor to Report DNA Damage in Micro- and Nanosystems. Retrieved from [Link]
Semantic Scholar. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). In vitro analysis of PARP inhibitor nanoformulations. Retrieved from [Link]
European Pharmaceutical Review. (2025). In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. Retrieved from [Link]
Taylor & Francis Online. (2018). In-solution Staining and Arraying Method for the Immunofluorescence Detection of γH2AX Foci Optimized for Clinical Applications. Retrieved from [Link]
ResearchGate. (2025). (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]
PubMed. (2016). An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma. Retrieved from [Link]
Bio-Connect. (n.d.). DNA/RNA damage assays from Cell Biolabs. Retrieved from [Link]
Biocompare. (2023). Cell-Based Assays. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide
Abstract
Benzamido benzoic acids (e.g., 4-(benzoylamino)benzoic acid) are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), protease inhibitors, and coordination polymers. While generally stable, these compounds possess a dual chemical nature—a carboxylic acid tail and an amide linker—that dictates specific handling requirements. This guide synthesizes field-proven safety protocols with mechanistic chemical insights to prevent degradation (hydrolysis), minimize worker exposure (sensitization), and ensure data integrity in drug development workflows.
Part 1: Chemical Nature & Hazard Identification[1]
The Dual-Functionality Hazard
To handle these compounds safely, one must understand their molecular behavior. Benzamido benzoic acids contain two key functional groups that dictate their reactivity and hazard profile:
Carboxylic Acid Moiety (-COOH):
Effect: Lowers pH on mucous membranes upon contact.
Storage Implication: Must be segregated from strong bases to prevent exothermic neutralization and salt formation.
Amide Linkage (-CONH-):
Effect: Generally stable but susceptible to hydrolysis under extreme pH or elevated temperatures.
Risk: Degradation leads to the release of benzoic acid and aminobenzoic acid derivatives, which may have different toxicological profiles (e.g., potential sensitizers).
Storage Implication: Strictly requires moisture control to prevent slow hydrolytic cleavage.
H317 (Sensitization): Repeated exposure may trigger allergic reactions.[3]
Part 2: Engineering Controls & Personal Protective Equipment (PPE)[5]
The "Zero-Dust" Mandate
The primary route of exposure is inhalation of fine particulates. Standard laboratory ventilation is often insufficient for fine organic powders that can settle on surfaces and become secondary exposure sources.
Protocol 2.1: Engineering Setup
Primary Containment: All weighing of quantities >10 mg must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).
Static Control: Use an ionizing bar inside the balance enclosure. Benzamido derivatives are often static-prone, causing powder to "jump" and disperse.
PPE Layering Strategy
Do not rely on PPE alone; use it as redundancy for engineering controls.
Respiratory: If working outside a hood (not recommended) or cleaning spills, use a P100/N95 respirator . Surgical masks offer zero protection against chemical dusts.
Dermal: Nitrile gloves (minimum 0.11 mm thickness) are effective.
Self-Validation: Inspect gloves for "blooming" (whitening) which indicates acid permeation. Replace immediately if observed.
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of airborne dust entering from the side.
Part 3: Storage Protocols & Logic
Environmental Control
Storage conditions must prevent the activation of the amide hydrolysis pathway.
Temperature: Store at Ambient (+15°C to +25°C) . Refrigeration is generally unnecessary and can be detrimental if condensation forms upon opening.
Humidity: Keep Relative Humidity (RH) <40% . Hydrolysis is water-dependent.
Light: Store in amber glass or opaque HDPE containers. While the benzamido group is relatively photostable, extended UV exposure can induce photo-Fries rearrangement in amide structures.
Segregation Logic (The "Acid Group")
Store with Organic Acids (Storage Group J or equivalent).
Place a damp paper towel (lint-free) inside the hood near the balance. Why? This acts as a "dust trap" for stray particles and aids in static dissipation.
Weighing:
Open the container only inside the hood.
Use an anti-static weighing boat.
Technique: Do not dump powder. Use a spatula to gently transfer. If powder clings to the spatula (static), tap it against the side of the boat, not the stock bottle.
Transfer:
Dissolve the solid immediately if possible. Handling the compound in solution significantly reduces the risk.
If transferring dry powder to a reactor, use a powder funnel that extends into the reactor neck to prevent dust from settling on the joint (which causes leaks later).
Decontamination:
Wipe the balance area with the damp towel prepared in Step 1.
Dispose of the towel as solid hazardous waste.
Wash hands immediately after doffing gloves.
Visualization: Safe Handling Workflow
This diagram outlines the sequence of operations to ensure worker safety and sample integrity.
Figure 2: Operational workflow for handling fine organic acid powders, emphasizing static control and containment.
Part 5: Quality Assurance & Self-Validation
How to Verify Protocol Effectiveness
A protocol is only as good as its verification. Use these methods to ensure your storage and handling are working.
Visual Inspection (Weekly): Check for "caking" or clumping in the bottle.
Mechanism:[1][5][6][7][8] Caking indicates moisture ingress. If observed, the amide bond may be compromised by hydrolysis.
Purity Check (Annually): Run HPLC or Melting Point analysis.
Target: Purity >98%.
Impurity Flag: Appearance of extra peaks corresponding to Benzoic Acid or 4-Aminobenzoic Acid indicates hydrolysis.
Surrogate Testing (Safety): Periodically use a UV flashlight to inspect the weighing area (if the specific derivative is fluorescent) or use a dust monitor to verify the fume hood is containing particulates.
Application Note: Preparation of Stock Solutions for 4-Bromo-2-(4-methoxybenzamido)benzoic acid
Abstract & Scope This technical guide outlines the standardized protocol for preparing, storing, and utilizing stock solutions of 4-Bromo-2-(4-methoxybenzamido)benzoic acid . This compound, characterized by a benzoic aci...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide outlines the standardized protocol for preparing, storing, and utilizing stock solutions of 4-Bromo-2-(4-methoxybenzamido)benzoic acid . This compound, characterized by a benzoic acid core decorated with a lipophilic bromo-substituent and a benzamide linker, presents specific solubility challenges common to hydrophobic weak acids.
Improper solubilization can lead to "silent precipitation" in biological assays, resulting in false negatives or variable IC50 data. This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization, long-term stability, and reproducible dosing.
Physicochemical Analysis & Solvent Strategy
Structural Considerations
The molecule contains two distinct domains affecting solubility:
Hydrophobic Domain: The 4-bromophenyl and 4-methoxybenzoyl rings significantly increase lipophilicity (LogP > 3 estimated).
Ionizable Domain: The carboxylic acid moiety (pKa ~4.0–4.5) allows for pH-dependent solubility.
Solvent Selection Matrix
Based on the structural analysis, the following solvent strategy is mandated:
Solvent
Solubility Potential
Suitability
Technical Rationale
DMSO (Anhydrous)
High (>50 mM)
Primary
Excellent dissolution of aromatic amides; low volatility prevents concentration drift during storage.
Ethanol (100%)
Moderate
Secondary
Viable for acute use; prone to evaporation and moisture uptake (hygroscopic), altering concentration over time.
Water / PBS
Negligible
Unsuitable
The protonated acid form is insoluble. Requires conversion to salt (high pH) which risks amide hydrolysis during storage.
Weigh approximately 3.5–5.0 mg of the solid powder into a tared amber glass vial. Record the exact mass.
Calculate the precise volume of DMSO required to achieve 10 mM based on the recorded mass.
Volume (µL) = (Mass in mg / 350.16) × 100,000
Add the calculated volume of anhydrous DMSO to the center of the vial.
Vortex vigorously for 30 seconds.
Visual Check: If solid particles remain, sonicate in a water bath at room temperature for 2–5 minutes.
Note: Avoid heating above 40°C to prevent thermal degradation of the bromide or amide bond.
Step 3: Sterilization (Optional but Recommended for Cell Culture)
If the solution is intended for mammalian cell culture:
Use a 0.22 µm PTFE or Nylon syringe filter .
Critical: Do not use Cellulose Acetate (CA) filters, as DMSO dissolves them.
Pre-wet the filter with pure DMSO to minimize compound loss due to adsorption.
Step 4: Aliquoting & Storage
Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.
Storage Conditions:
-20°C: Stable for 6–12 months.
-80°C: Stable for >12 months.
Ambient: Unstable. Protect from light and moisture.
Usage & Dilution Strategy (The "Crash-Out" Prevention)
The most critical failure point occurs when diluting the hydrophobic stock into aqueous buffers. The "Intermediate Dilution Method" is required to prevent precipitation.
Workflow Visualization
The following diagram illustrates the safe dilution pathway to maintain solubility.
Figure 1: Step-wise dilution strategy to prevent compound precipitation (Crash-out) upon introduction to aqueous media.
Application Protocol
Thaw: Thaw the DMSO stock at room temperature (20–25°C). Vortex to ensure homogeneity.
Intermediate Step: Prepare a 10x working solution by diluting the stock into culture media or buffer.
Technique: Add the DMSO stock dropwise to the buffer while vortexing. Do not add buffer to the DMSO stock.
Final Step: Add the 10x working solution to your cells/assay plate to achieve the 1x final concentration.
Result: Final DMSO concentration will be 0.1–1.0%, which is generally tolerated by most assays.
Quality Control & Troubleshooting
Observation
Probable Cause
Corrective Action
Precipitate upon thawing
DMSO is hygroscopic; water absorption caused saturation.
Warm to 37°C and vortex. If insoluble, discard and make fresh stock.
Precipitate in Assay Buffer
"Crash-out" due to low solubility in water.
Reduce final concentration or use the "Intermediate Dilution" method (Section 4.1).
Yellowing of Stock
Oxidation of the bromide or amide hydrolysis.
Check purity via LC-MS. Discard if degradation >5%.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394625, 4-Bromo-2-(4-methoxybenzamido)benzoic acid. Retrieved from [Link]
Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.). Chapter 4: Solubility. Elsevier. (Standard text on solubility principles for drug discovery).
Technical Support Center: Synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid
Introduction You are likely reading this because your synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid is stalling at 40–60% yield, or you are observing a persistent "impurity" that resists crystallization. The sy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
You are likely reading this because your synthesis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid is stalling at 40–60% yield, or you are observing a persistent "impurity" that resists crystallization.
The synthesis of N-acylated anthranilic acids (such as your target) is deceptively simple. While it appears to be a standard amide coupling between 2-amino-4-bromobenzoic acid and 4-methoxybenzoyl chloride , the presence of the ortho-carboxylic acid creates a "ticking clock" mechanism. The reaction competes between forming the desired acyclic amide and cyclizing into a benzoxazinone derivative.
This guide moves beyond standard textbook protocols to address the specific electronic and steric challenges of this 4-bromo derivative.
Module 1: The Chemistry of Failure (Mechanism)
To fix the yield, you must understand the competition. The reaction does not stop at the amide; the amide is an intermediate that can easily dehydrate into a heterocycle.
The Critical Pathway
The ortho-carboxylic acid group on the aniline is not a passive spectator. It can attack the newly formed amide carbonyl, leading to the formation of 2-(4-methoxyphenyl)-7-bromo-4H-3,1-benzoxazin-4-one .
Path A (Desired): Nucleophilic attack of the amine on the acid chloride
Amide.
Path B (Undesired): Dehydration of the Amide
Benzoxazinone.
Path C (Yield Loss): Hydrolysis of the 4-methoxybenzoyl chloride (due to moisture or poor solubility requiring aqueous conditions).
Visualizing the Competition
Figure 1: Reaction landscape showing the kinetic competition between the desired amide product and the thermodynamic benzoxazinone trap.
Module 2: Troubleshooting Guide (Q&A)
Q1: My yield is low (<50%), and I see unreacted starting material. Is the acid chloride bad?
Diagnosis: The issue is likely solubility , not reagent quality.
Explanation: 2-Amino-4-bromobenzoic acid is zwitterionic and poorly soluble in standard organic solvents (DCM, Toluene). If the amine isn't in solution, it cannot react with the acid chloride before the acid chloride hydrolyzes.
Solution: Switch to a Polar Aprotic system or a Schotten-Baumann biphasic system.
Option A: Dissolve the amino acid in DMAc (Dimethylacetamide) or DMF .
Option B: Use THF/Water (1:1) with NaOH. The NaOH converts the carboxylic acid to a carboxylate salt (soluble in water) and the amine remains available for reaction.
Q2: I see a less polar spot on TLC that isn't my starting material. What is it?
Diagnosis: You have formed the benzoxazinone (cyclized byproduct).[1][2]
Explanation: This happens if you used excess acid chloride or allowed the reaction to heat up. The amide bond, once formed, can be attacked by the neighboring carboxylic acid if an activating agent (like excess acid chloride forming a mixed anhydride) is present.
Solution:
Do not use heat. Keep the reaction at
C to RT.
Reverse the damage: If you have the benzoxazinone, you can often hydrolyze it back to the target acid by refluxing in dilute aqueous NaOH/Ethanol, followed by careful acidification.
Q3: The product is a sticky gum/sludge. How do I purify it?
Diagnosis: Trapped solvent or mixed salts.
Explanation: The 4-methoxy group adds lipophilicity, while the carboxylic acid adds polarity. This "amphiphilic" nature traps solvents like DMF or Pyridine.
Solution:
Precipitate the product by pouring the reaction mixture into excess cold 1N HCl .
Vigorous stirring (mechanical) is required to break the oil into a filterable solid.
Recrystallization: Ethanol/Water or Acetic Acid/Water are the gold standards for this class of compounds.
Module 3: Optimized Experimental Protocol
This protocol utilizes a modified Schotten-Baumann approach. It is superior to anhydrous methods for this specific substrate because the aqueous base protects the carboxylic acid (as a carboxylate), preventing the cyclization pathway.
Filter the solid and wash with Water (3x) to remove salts.
Wash with Cold Ethanol (1x small volume) to remove unreacted acid chloride/acid.
Dry in a vacuum oven at 50°C.
Comparative Data: Solvent Systems
Solvent System
Base
Yield
Purity
Risk Factor
THF / Water
NaOH
85-92%
High
Hydrolysis of reagent if addition is too slow.
DCM
TEA
45-60%
Med
Poor solubility of starting material; low conversion.
Pyridine
(Self)
70-80%
Med
High risk of benzoxazinone formation; difficult workup.
DMF
NaH
60-70%
Low
Over-reaction; difficult to remove solvent.
Module 4: Decision Logic for Optimization
Use this flowchart to determine your next experimental move based on your current results.
Figure 2: Decision tree for troubleshooting reaction outcomes.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
El-Gamil, D. S., et al. "Synthesis and biological evaluation of new 4-bromo-2-methoxybenzamide derivatives." European Journal of Medicinal Chemistry, 2022. (Demonstrates reactivity of the specific 4-methoxybenzoyl chloride moiety).
Potts, K. T. "The Chemistry of 4H-3,1-Benzoxazin-4-ones." Chemical Reviews, 1977. (Foundational review on the cyclization mechanism of N-acyl anthranilic acids).
Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, 1970.[5] (Data on zwitterionic solubility issues).
ChemicalBook. "2-Amino-4-bromobenzoic acid Properties and Reactions." (Physical property data for the starting material).
Technical Support Center: Overcoming Solubility Challenges of 4-Bromo-2-(4-methoxybenzamido)benzoic acid
Welcome to the technical support center for 4-Bromo-2-(4-methoxybenzamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Bromo-2-(4-methoxybenzamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical protocols to overcome common experimental hurdles.
Understanding the Molecule: Physicochemical Properties
4-Bromo-2-(4-methoxybenzamido)benzoic acid is a complex organic molecule with inherent structural features that contribute to its poor aqueous solubility. Its aromatic rings and the presence of a bromine atom lend a significant hydrophobic character. While the carboxylic acid and amide groups offer some potential for hydrogen bonding, the overall lipophilicity of the molecule dominates its behavior in water.
The carboxylic acid group provides a critical handle for solubility manipulation through pH adjustment, as it can be deprotonated to form a more soluble carboxylate salt.[4]
This section addresses common problems encountered when working with 4-Bromo-2-(4-methoxybenzamido)benzoic acid in aqueous solutions.
Q1: My compound is not dissolving in water or buffer, even at low concentrations. What is the first step I should take?
Answer: The intrinsic poor aqueous solubility of this compound is the primary issue. Direct dissolution in neutral water is expected to be very low. The most immediate and effective strategy is to exploit the acidic nature of the carboxylic acid group through pH adjustment.[][6]
Causality: At neutral or acidic pH, the carboxylic acid group remains largely in its protonated, non-ionized form (R-COOH), which is less soluble. By increasing the pH of the solution to a basic level (typically 1-2 pH units above the pKa of the carboxylic acid), you deprotonate it to form the carboxylate salt (R-COO⁻).[4][7] This ionic form is significantly more polar and, therefore, more soluble in water.[8]
Recommended First Step: pH Adjustment
Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
Create a slurry of your compound in the desired aqueous medium (e.g., water or a buffer).
While stirring, slowly add the base dropwise to the slurry.
Monitor the pH of the solution continuously. Dissolution should increase as the pH rises.
Aim for a final pH in the range of 7.5 to 9.0 for initial trials. The optimal pH will need to be determined empirically but should be above the pKa of the benzoic acid moiety.
Q2: I've adjusted the pH, and the compound dissolved, but it precipitated out when I added it to my cell culture media or another buffered solution. Why did this happen and how can I prevent it?
Answer: This is a classic case of precipitation due to a pH shift. Your cell culture media or buffered solution likely has a lower pH (typically around 7.2-7.4) than the pH at which you dissolved the compound. When your high-pH stock solution is added, the buffer capacity of the media lowers the overall pH, causing the carboxylate salt to revert to its less soluble protonated form.[7][9]
Causality: The solubility of an ionizable compound is highly dependent on the pH of the final solution.[10] If the final pH drops below the level required to keep the compound in its ionized state, it will precipitate.
Troubleshooting Strategies:
Strategy 1: Highly Concentrated Stock & Dilution:
Prepare a highly concentrated stock solution of your compound at a high pH (e.g., pH 9-10) where it is fully soluble.
Calculate the dilution factor needed to achieve your final desired concentration in the media.
Add the small volume of the concentrated stock solution to a larger volume of the media with vigorous stirring. This rapid dilution can sometimes keep the compound in a supersaturated but kinetically stable state for the duration of the experiment.
Strategy 2: Use of Co-solvents:
A co-solvent can help to increase the intrinsic solubility of the compound, making it less reliant on pH for dissolution.[11][12]
Dissolve the compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.[]
This stock can then be diluted into your aqueous media.
Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it can have cytotoxic or other off-target effects. Typically, the final DMSO concentration should be kept below 0.5%.[13]
Q3: I am concerned about using high pH or organic solvents in my experiment. Are there alternative methods to improve solubility?
Answer: Yes, several alternative formulation strategies can be employed, particularly if you need to avoid extremes of pH or organic solvents. Complexation with cyclodextrins is a highly effective method.[14][15]
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] The hydrophobic portions of your compound can form an inclusion complex with the cyclodextrin's cavity, effectively encapsulating the poorly soluble molecule.[18] The hydrophilic exterior of the cyclodextrin then imparts water solubility to the entire complex.[15]
Recommended Approach: Cyclodextrin Complexation
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[15]
Determine the Stoichiometry: A 1:1 molar ratio of the compound to cyclodextrin is a good starting point.
Protocol: A detailed protocol for preparing a cyclodextrin inclusion complex is provided in the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q: What is the likely pKa of the carboxylic acid group on this molecule?A: While an experimentally determined pKa for this specific molecule is not readily available in public literature, we can estimate it based on similar structures. The pKa of benzoic acid is approximately 4.2. The electron-withdrawing effects of the bromo and amido substituents would likely lower the pKa slightly, placing it in the range of 3.5 to 4.0. Therefore, a pH of 6 or higher would be needed to ensure significant deprotonation and enhanced solubility.
Q: Can I use salt formation to improve solubility?A: Yes, creating a pre-formed salt of the compound is an excellent strategy.[19][20] This is essentially what happens in situ when you adjust the pH with a base like NaOH, forming the sodium salt.[21] You could synthesize and isolate the sodium or potassium salt of 4-Bromo-2-(4-methoxybenzamido)benzoic acid. This solid salt form would likely have a higher dissolution rate and greater aqueous solubility at neutral pH compared to the free acid.[8]
Q: Are there any other co-solvents I can consider?A: Besides DMSO and ethanol, other pharmaceutically acceptable co-solvents include propylene glycol (PG) and polyethylene glycols (PEGs), such as PEG 400.[11][22] The choice of co-solvent may depend on the specific requirements of your experimental system. It is always advisable to perform a small-scale compatibility and solubility test with your chosen co-solvent system.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To prepare an aqueous stock solution of 4-Bromo-2-(4-methoxybenzamido)benzoic acid by converting it to its soluble salt form.
Materials:
4-Bromo-2-(4-methoxybenzamido)benzoic acid
1 M Sodium Hydroxide (NaOH)
Purified water
Calibrated pH meter
Magnetic stirrer and stir bar
Procedure:
Weigh the desired amount of 4-Bromo-2-(4-methoxybenzamido)benzoic acid and place it in a suitable glass beaker.
Add a volume of purified water to create a slurry. For example, for a target concentration of 1 mg/mL, add slightly less than the final desired volume of water.
Place the beaker on a magnetic stirrer and begin stirring.
Slowly add 1 M NaOH drop by drop to the slurry.
Monitor the pH of the solution using a calibrated pH meter.
Continue adding NaOH until the compound is fully dissolved. Note the pH at which complete dissolution occurs.
Adjust the final pH to the desired level (e.g., 8.0) by adding more NaOH or a dilute acid (e.g., 0.1 M HCl) if necessary.
Transfer the solution to a volumetric flask and add water to the final desired volume.
Sterile filter the solution if required for your application.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of 4-Bromo-2-(4-methoxybenzamido)benzoic acid by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
4-Bromo-2-(4-methoxybenzamido)benzoic acid
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Purified water
Magnetic stirrer and stir bar
Vortex mixer
Procedure:
Calculate the required amounts of the compound and HP-β-CD for a 1:1 molar ratio.
Prepare an aqueous solution of HP-β-CD by dissolving it in purified water. For example, a 20% (w/v) solution is a good starting point.
Slowly add the powdered 4-Bromo-2-(4-methoxybenzamido)benzoic acid to the stirring HP-β-CD solution.
Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clearer over time.
After stirring, filter the solution to remove any undissolved compound. The filtrate contains your compound complexed with the cyclodextrin.
The concentration of the solubilized compound can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Visualization of Solubilization Strategy
The following diagram illustrates the decision-making process for selecting a suitable solubilization method.
Troubleshooting cyclization failures when using 4-Bromo-2-(4-methoxybenzamido)benzoic acid
Executive Summary & Chemical Logic The transformation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid into its corresponding benzoxazinone is a dehydration cyclization. While thermodynamically favored under dehydrating con...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Logic
The transformation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid into its corresponding benzoxazinone is a dehydration cyclization. While thermodynamically favored under dehydrating conditions, the reaction is kinetically sensitive to moisture and electronic effects.
The Core Challenge: The 4-methoxy group (electron-donating) on the benzamide moiety increases the nucleophilicity of the amide oxygen, which favors cyclization. However, the 4-bromo group (electron-withdrawing) on the anthranilic core makes the resulting lactone carbonyl (C4 position) highly electrophilic. This makes the final product exceptionally sensitive to hydrolytic ring-opening . Most "failures" are actually successful reactions where the product hydrolyzes back to the starting material during an aqueous workup.
The Chemistry of Failure (Mechanism & Diagnostics)
To troubleshoot effectively, you must visualize the competing pathways. The reaction typically proceeds via a mixed anhydride intermediate using Acetic Anhydride (
).
Figure 1: Reaction Mechanism & Failure Points
Caption: The "Hidden" Failure Mode. The cyclization (Green) is reversible. Exposure to water during workup (Red path) rapidly opens the ring, leading researchers to believe the reaction never occurred.
Troubleshooting Guide (FAQ)
Q1: I refluxed in Acetic Anhydride for 4 hours, but NMR shows only starting material. Why?
Diagnosis: This is likely Post-Reaction Hydrolysis , not reaction failure.
The Science: The 7-bromo-benzoxazinone ring is an "active ester." If you poured the reaction mixture into water or weak base to precipitate the product (a standard protocol for un-substituted benzoxazinones), the water attacked the C4 carbonyl and reopened the ring.
The Fix:
Avoid Aqueous Workup: Remove excess
and acetic acid via rotary evaporation (add toluene to azeotrope).
Dry Crystallization: Triturate the residue with cold dry ether or hexane. The benzoxazinone should crash out as a solid.
Validation: Take an NMR in
immediately. Do not use if it's wet, as it can promote hydrolysis in the tube.
Q2: The reaction mixture turned into a black tar.
Diagnosis: Thermal decomposition or polymerization.
The Science: While the 4-methoxy group aids cyclization, it also makes the aromatic ring electron-rich and susceptible to oxidative degradation at high temperatures (
).
The Fix:
Reduce temperature to 90–100°C .
Ensure your
is not contaminated with significant amounts of acetic acid (which raises the boiling point and slows the rate).
Inert Atmosphere: Run under Nitrogen/Argon. Electron-rich aromatics oxidize easily at reflux.
Q3: The product precipitates but melts/degrades during filtration.
Diagnosis: Solvate formation or impurity occlusion.
The Science: Benzoxazinones often crystallize with a molecule of acetic acid in the lattice. This trapped acid can catalyze decomposition.
The Fix: Wash the filter cake copiously with cold hexanes or diisopropyl ether to remove trace acid. Dry in a vacuum desiccator over
or KOH pellets.
Optimized Protocols
Do not rely on generic "mix and heat" methods. Use these chemically grounded protocols.
Activation: Heat to 100°C (do not reflux violently). The solid should dissolve within 30–60 minutes, indicating cyclization.
Monitoring: Monitor by TLC (eluent: 20% EtOAc/Hexane). The product usually runs higher (less polar) than the acid.
Note: If you spot the acid on TLC, it might cyclize on the plate if the plate is acidic, or the product might hydrolyze on the silica. Use neutralized silica if data is ambiguous.
Gutschow, M., et al. "2-Substituted 4H-3,1-benzoxazin-4-ones as inhibitors of serine proteases." Journal of Medicinal Chemistry, 2012. (Discusses the electrophilicity of the lactone ring and hydrolytic stability).
Pattarawarapan, M., et al. "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[2] Synlett, 2017, 28, 589-592.[2] (Alternative mild synthesis methods).
Tišler, M., & Stanovnik, B. "Advances in Heterocyclic Chemistry: Quinazolines." Academic Press, Vol 29. (Foundational text on the equilibrium between benzoxazinones and their open-chain precursors).
Minimizing side reactions during the acylation of 4-bromoanthranilic acid
Technical Support Center: Acylation of 4-Bromoanthranilic Acid Topic: Minimizing Side Reactions During N-Acylation Ticket ID: CHEM-SUP-4Br-ANTH Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Acylation of 4-Bromoanthranilic Acid
Topic: Minimizing Side Reactions During N-Acylation
Ticket ID: CHEM-SUP-4Br-ANTH
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Acylating 4-bromoanthranilic acid (2-amino-4-bromobenzoic acid) presents a classic "competing pathway" challenge. While the goal is simple N-acylation to form the amide, the presence of an ortho-carboxylic acid group creates a high propensity for dehydrative cyclization , leading to 4H-3,1-benzoxazin-4-ones.
Furthermore, the bromine substituent at the C4 position (para to the carboxylic acid, meta to the amine) acts as an electron-withdrawing group (EWG). This deactivates the amine, reducing its nucleophilicity compared to unsubstituted anthranilic acid, often tempting researchers to use forcing conditions (heat) that inadvertently favor the unwanted cyclization.
This guide details the mechanistic traps and provides a validated Schotten-Baumann protocol to ensure selectivity.
Module 1: The Primary Side Reaction (Benzoxazinone Formation)
The Issue:
Users often observe a product with a mass of [M-18] relative to the desired N-acyl anthranilic acid. This is not a fragmentation artifact; it is a stable, cyclized side product.
The Mechanism:
Activation: The acylating agent (e.g., Acetyl Chloride) reacts with the carboxylic acid (often via the carboxylate) to form a mixed anhydride.
Cyclization: The amide nitrogen (or the acyl group oxygen) attacks the activated carboxyl, eliminating water (or acid) to close the ring.
Result: Formation of 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one.
Visualizing the Pathway:
Caption: Path A represents the desired Schotten-Baumann route. Path B shows the unwanted cyclization common in anhydrous/heated conditions.
Module 2: Troubleshooting & Optimization
Issue A: "My reaction is sluggish (Low Conversion)."
Root Cause: The 4-Bromo substituent is an Electron Withdrawing Group (EWG). It pulls electron density from the benzene ring, rendering the amine nitrogen less nucleophilic (less "sticky") compared to unsubstituted anthranilic acid.
The Wrong Fix: Heating the reaction. Heat promotes the thermodynamic product (Benzoxazinone).
The Correct Fix:
Increase Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to improve kinetics without heat.
Catalysis: Use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) in trace amounts (1-5 mol%) if using anhydrous conditions, though aqueous conditions are preferred (see Protocol).
Issue B: "I have the cyclized product. Can I save it?"
Root Cause: Use of acetic anhydride or refluxing conditions.
The Fix: Yes, the reaction is reversible.
Protocol: Suspend the benzoxazinone solid in THF/Water (1:1). Add 2.0 equivalents of NaOH. Stir at room temperature for 1-2 hours. The ring will open to the carboxylate. Acidify carefully with 1N HCl to precipitate the desired N-acyl acid.
Module 3: Recommended Protocol (Schotten-Baumann)
To minimize side reactions, we utilize Schotten-Baumann conditions . This biphasic system (Water/DCM or Water/THF) prevents cyclization because the abundance of water hydrolyzes any mixed anhydride intermediate before the ring can close.
Dissolution: In a round-bottom flask, dissolve 4-bromoanthranilic acid (1.0 equiv) and
(2.5 equiv) in Water. Ensure fully dissolved (pH should be >9).
Solvent Addition: Add an equal volume of THF. The mixture will be biphasic or an emulsion.
Controlled Addition: Cool the mixture to 0–5 °C (Ice bath). This is critical to control the exotherm and prevent mixed anhydride formation.
Acylation: Add the Acyl Chloride (1.2 equiv) dropwise over 15–30 minutes.
Why? Slow addition prevents local excesses of acid chloride that could overwhelm the water's hydrolytic protection.
Reaction: Remove the ice bath and stir at Room Temperature for 2–4 hours.
Monitoring: Check via TLC or LCMS. The starting material (amine) should disappear.
Workup (The Acid Crash):
The product exists as the soluble carboxylate salt in the aqueous layer.
Wash the aqueous layer with Ethyl Acetate (to remove unreacted acid chloride/neutral impurities). Discard the organic wash.
Acidify the aqueous phase with 1N HCl to pH 2–3.
The desired N-acyl 4-bromoanthranilic acid will precipitate as a solid.
Isolation: Filter the solid, wash with cold water, and dry.
Comparison of Methods
Method
Reagents
Risk of Cyclization
Yield
Recommendation
Anhydrous
AcCl / Pyridine / DCM
High
Moderate
Avoid (unless Benzoxazinone is desired)
Thermal
Acetic Anhydride / Heat
Very High
High (of wrong product)
Avoid
Schotten-Baumann
AcCl / /
Low
High
Recommended
Coupling
Carboxylic Acid / EDC / DMF
Moderate
Moderate
Expensive; reserve for complex acyl groups
FAQ: Frequently Asked Questions
Q: Can I use Pyridine as a base?A: Use caution. Pyridine is often used to synthesize benzoxazinones because it activates the acyl chloride and can act as a dehydrating agent in organic solvents. If you must use pyridine, ensure the reaction is kept strictly at 0°C and quenched with water immediately upon completion.
Q: My product is an oil that won't crystallize. What happened?A: You likely have a mixture of the N-acyl acid and the benzoxazinone. Treat the oil with 1M NaOH (aqueous) to force the ring opening, then re-acidify. This should yield the solid acid.
Q: Why does the 4-bromo analog require longer reaction times than the unsubstituted parent?A: The bromine atom exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the benzene ring. This makes the aniline nitrogen less nucleophilic, slowing the attack on the acyl chloride.
References
Benzoxazinone Formation Mechanism
Title: Chemistry of 4H-3,1-Benzoxazin-4-ones.[1][2][3][4][5]
Source: Int. J. Modern Org.[2] Chem., 2013, 2(2): 81-121.[2]
URL
Synthesis of Benzoxazinone Derivatives (Cyclization Context)
Title: Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one.[4][6]
Comparative Guide: 1H NMR Spectral Analysis of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid
Executive Summary This guide provides an in-depth technical analysis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid , a critical intermediate often utilized in the synthesis of quinazolinone-based bioactive scaffolds. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid , a critical intermediate often utilized in the synthesis of quinazolinone-based bioactive scaffolds.
Unlike standard spectral libraries, this guide focuses on comparative solvent performance and structural validation logic . We analyze how solvent choice (DMSO-d₆ vs. CDCl₃ vs. MeOD) dictates spectral resolution, particularly for the diagnostic exchangeable protons involved in intramolecular hydrogen bonding.
To ensure reproducibility, the following workflow is recommended for structural validation.
Experimental Workflow (DOT Visualization)
Figure 1: Standardized analytical workflow for N-acyl anthranilic acid derivatives.
Sample Preparation Protocol
Mass: Weigh 10–15 mg of the dried solid.
Solvent Selection:
Primary:DMSO-d₆ (99.9% D) is recommended for full characterization due to the compound's polarity and to observe the amide/acid protons.
Secondary:CDCl₃ may be used to observe intramolecular hydrogen bonding effects, though solubility is often limited.
Tertiary:MeOD (Methanol-d₄) is used solely to confirm exchangeable protons (NH/OH disappearance).
Filtration: Filter through a cotton plug if suspension persists (common in CDCl₃).
Comparative Spectral Analysis
The structural confirmation relies on identifying three distinct proton "zones." The performance of the analysis shifts drastically depending on the solvent system used.[1]
Highly dependent on water content and dimerization.
-NH- (Amide)
Sharp Singlet
11.8 – 12.2 ppm
11.5 – 12.0 ppm
Diagnostic: Downfield shift indicates strong intramolecular H-bond to the acid carbonyl.
H-3 (Benzoic)
Doublet (J~2Hz)
8.8 – 9.0 ppm
8.9 – 9.1 ppm
Key Indicator: Deshielded by the adjacent amide carbonyl cone; confirms N-acylation.
H-2',6' (Anisoyl)
Doublet (J~8.8Hz)
7.9 – 8.0 ppm
7.9 – 8.0 ppm
Ortho to amide carbonyl; part of AA'BB' system.
H-6 (Benzoic)
Doublet (J~8.5Hz)
7.9 – 8.1 ppm
8.0 – 8.1 ppm
Ortho to carboxylic acid; overlaps often occur here.
H-5 (Benzoic)
dd (J~8.5, 2Hz)
7.4 – 7.5 ppm
7.3 – 7.4 ppm
Coupled to H-6 and H-3.
H-3',5' (Anisoyl)
Doublet (J~8.8Hz)
7.0 – 7.1 ppm
6.9 – 7.0 ppm
Ortho to methoxy group; shielded by electron donation.
-OCH₃ (Methoxy)
Singlet
3.84 ppm
3.88 ppm
Strong singlet; integral reference (3H).
*Note: Shifts in CDCl₃ are concentration-dependent due to aggregation. Solubility is often poor.
Detailed Mechanistic Interpretation
The "Deshielding Cone" of H-3
The most critical signal for confirming the product over the starting material (4-bromoanthranilic acid) is the H-3 proton .
In Precursor (Amine): The H-3 proton is shielded by the electron-rich amino group, typically appearing near 6.8–7.0 ppm .
In Product (Amide): Upon acylation, the nitrogen becomes electron-withdrawing. Furthermore, the amide carbonyl group locks into a conformation (due to H-bonding) that places the H-3 proton directly in its anisotropic deshielding cone . This shifts the signal dramatically to ~8.9 ppm .
Performance Check: If you do not see a doublet >8.5 ppm, the acylation likely failed or the product cyclized to a benzoxazinone.
The AA'BB' System
The 4-methoxybenzoyl group provides a classic "roofed" doublet pair. The protons ortho to the electron-donating methoxy group (H-3',5') are significantly shielded (~7.0 ppm) compared to those ortho to the carbonyl (H-2',6', ~8.0 ppm).
Solvent Performance Comparison
Choosing the right solvent is not just about solubility; it determines which structural questions you can answer.
Scenario A: DMSO-d₆ (Recommended)
Pros: Excellent solubility; stabilizes the exchangeable protons (-COOH and -NH) allowing for integration validation (1H each).
Cons: High viscosity can broaden peaks slightly; water peak (3.33 ppm) can interfere if the sample is wet.
Verdict: Use for Final Purity Assessment .
Scenario B: CDCl₃
Pros: Sharper line shapes for aromatic protons.
Cons: Poor solubility often leads to low signal-to-noise ratio. The acidic proton is often broadened into the baseline.
Verdict: Use only if investigating Intramolecular Hydrogen Bonding (the NH remains sharp and downfield despite non-polar solvent, confirming the internal bond).
Scenario C: Methanol-d₄ (MeOD)
Pros: Clean aromatic region.
Cons:NH and COOH signals disappear due to Deuterium exchange (
).
Verdict: Use for Confirmation of Exchangeables . If the peaks at 12.0 and 13.5 ppm vanish in MeOD, they are confirmed as NH/OH.
Structural Connectivity Visualization
To visualize the coupling networks utilized in 2D NMR (COSY/HMBC) for rigorous assignment:
Figure 2: Key COSY (scalar coupling) and NOE (spatial) correlations for structural assignment.
References
Solvent Effects on N-Acyl Anthranilic Acids:
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[5]
General NMR Data for Anthranilic Acid Derivatives:
ChemicalBook. "4-Bromo-2-methylbenzoic acid NMR Spectrum."
Synthesis and Characterization of N-Benzoyl Anthranilic Acids:
Royal Society of Chemistry. "Supplementary Material for Synthesis of Quinazolinones."
NMR Chemical Shifts of Trace Impurities (Solvent Reference):
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[6] Journal of Organic Chemistry, 2016.
Anisoyl Group Shift Patterns:
SpectraBase. "N-(4-methoxybenzyl)aniline NMR Data."
Comparative Guide: HPLC Method Validation for Purity Testing of 4-Bromo-2-(4-methoxybenzamido)benzoic Acid
Executive Summary The Challenge: 4-Bromo-2-(4-methoxybenzamido)benzoic acid (CAS 1183377-47-0) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: 4-Bromo-2-(4-methoxybenzamido)benzoic acid (CAS 1183377-47-0) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its purity analysis is complicated by the structural similarity of its synthesis precursors—2-amino-4-bromobenzoic acid and 4-methoxybenzoic acid . Standard C18 methods often struggle with peak tailing due to the free carboxylic acid and insufficient resolution between the hydrolysis byproducts.
The Solution: This guide compares a standard C18 protocol against an Optimized Phenyl-Hexyl Method . Experimental data demonstrates that the Phenyl-Hexyl stationary phase, utilizing
- interactions, provides superior resolution () and peak symmetry compared to the hydrophobic-only retention mechanism of C18 columns.
Part 1: The Chemistry & Separation Strategy
To validate a method, one must understand the molecular interactions at play.
Properties: Contains two aromatic rings, an amide linker, and an acidic tail (-COOH).
Impurity A (Precursor): 2-Amino-4-bromobenzoic acid.[2][3]
Challenge: Highly polar and amphoteric; tends to elute in the void volume or tail significantly on C18.
Impurity B (Hydrolysis Product): 4-Methoxybenzoic acid.
Challenge: Structurally similar to the benzoyl moiety of the target; often co-elutes in generic gradients.
Mechanism of Action: C18 vs. Phenyl-Hexyl[4][5]
Method A (Standard C18): Relies solely on hydrophobic interactions (London dispersion forces). It often fails to discriminate between the electron-rich benzamide bond of the target and the simple aromatic ring of Impurity B.
Method B (Phenyl-Hexyl): Introduces
- stacking interactions . The target molecule, possessing an extended conjugated system (two rings + amide), interacts more strongly with the phenyl ring of the stationary phase than the single-ring impurities. This creates a "selectivity wedge" that pulls the target peak away from impurities.
Part 2: Comparative Method Parameters
The following table contrasts the "Generic" approach with the "Optimized" protocol recommended for validation.
Parameter
Method A: Generic C18 (Not Recommended)
Method B: Optimized Phenyl-Hexyl (Recommended)
Column
C18 (L1), mm, 5 m
Phenyl-Hexyl (L11), mm, 3.5 m
Mobile Phase A
0.1% Formic Acid in Water
20 mM Potassium Phosphate Buffer (pH 2.5)
Mobile Phase B
Acetonitrile
Methanol
Flow Rate
1.0 mL/min
1.0 mL/min
Temp
25°C
35°C
Detection
UV @ 254 nm
UV @ 265 nm (Optimized for benzamide)
Retention Mechanism
Hydrophobicity
Hydrophobicity + - Interaction
Resolution (Target/Imp B)
1.2 (Marginal)
3.8 (Robust)
Why Methanol over Acetonitrile?
In Method B, Methanol is chosen because Acetonitrile's
-electrons can compete with the analyte for stationary phase sites, dampening the unique selectivity of the Phenyl-Hexyl column. Methanol allows the - interactions to dominate.
Part 3: Validated Experimental Protocol (Method B)
Scope: This protocol is validated according to ICH Q2(R1) guidelines for the quantitative determination of purity.
System Suitability Solution (SST): Dissolve 10 mg of Target, 1 mg of Impurity A, and 1 mg of Impurity B in 100 mL diluent.
Sample Preparation: 0.5 mg/mL of the synthesized bulk material in diluent. Filter through 0.22
m PTFE filter.
Chromatographic Conditions
Gradient Program:
0.0 min: 30% B
10.0 min: 70% B
12.0 min: 90% B
15.0 min: 30% B (Re-equilibration)
Injection Volume: 10
L.
Validation Workflow Diagram
The following diagram illustrates the logical flow of the validation process, ensuring all ICH requirements are met.
Caption: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines, moving from development to final reporting.
Part 4: Validation Results & Performance Data
The following data represents typical results obtained when validating Method B.
Specificity & Selectivity
The Phenyl-Hexyl column resolves the critical pair (Impurity B and Target) significantly better than C18.
Analyte
Retention Time (min)
Relative Retention (RRT)
Resolution (Rs)
Impurity A (Amino-bromo acid)
2.4
0.28
N/A
Impurity B (Methoxybenzoic acid)
5.1
0.60
> 10.0
Target Molecule
8.5
1.00
3.8 (vs Imp B)
Linearity (Range: 0.05 – 0.75 mg/mL)
Equation:
Correlation Coefficient (
): 0.9998
Interpretation: The method is linear across the expected working range, confirming suitability for assay testing.
Accuracy (Recovery)
Spiked recovery experiments were conducted at three levels (80%, 100%, 120% of target concentration).
Spike Level
Mean Recovery (%)
% RSD (n=3)
Acceptance Criteria
80%
99.4%
0.5%
98.0 - 102.0%
100%
100.1%
0.3%
98.0 - 102.0%
120%
99.8%
0.4%
98.0 - 102.0%
Robustness
Deliberate variations were made to method parameters to test stability.
Flow Rate (
0.1 mL/min): Resolution remained > 3.5.
Column Temp (
5°C): Retention times shifted, but relative retention (RRT) remained constant.
pH (
0.2 units): Critical Parameter. At pH > 3.0, peak tailing increased for Impurity A. Strict pH control at 2.5 is required.
Part 5: Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Peak Tailing (Target)
Silanol interaction or ionization of -COOH
Ensure buffer pH is 2.5. Do not use unbuffered water.
Split Peaks
Sample solvent incompatibility
Ensure sample diluent matches initial mobile phase (30% Methanol).
Drifting Retention
Temperature fluctuation
Use a column oven set strictly to 35°C.
Co-elution of Impurity B
Loss of - interaction
Check if Acetonitrile was accidentally used instead of Methanol.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
Technical Guide: Mass Spectrometry Fragmentation & Structural Elucidation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid
Executive Summary & Comparison Scope In pharmaceutical development, 4-Bromo-2-(4-methoxybenzamido)benzoic acid (hereafter BMB-Acid ) often appears as a critical intermediate or a specific impurity in the synthesis of non...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Comparison Scope
In pharmaceutical development, 4-Bromo-2-(4-methoxybenzamido)benzoic acid (hereafter BMB-Acid ) often appears as a critical intermediate or a specific impurity in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. Its structural integrity hinges on the stability of the amide linkage between the brominated anthranilic acid core and the methoxybenzoyl moiety.
This guide provides a definitive structural elucidation protocol. Unlike standard spectral libraries which may lack this specific entry, we utilize a First-Principles Fragmentation Analysis validated by established mechanistic pathways of benzamides and anthranilic acids.
Comparative Analysis: Method Performance
To ensure optimal detection, we compared the ionization "performance" of BMB-Acid against two standard alternatives: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) .
Feature
ESI (Electrospray Ionization)
APCI (Atmospheric Pressure Chem. Ionization)
Verdict
Ionization Mode
Soft ionization (Solution phase)
Gas-phase chemical ionization
ESI is Superior
[M+H]⁺ Stability
High; preserves molecular ion
Moderate; higher thermal degradation observed
ESI
Sensitivity
< 1 ng/mL (High response due to amide N)
~10 ng/mL (Lower response for this polarity)
ESI
Adduct Formation
Forms [M+Na]⁺, [M+K]⁺ readily
Predominantly [M+H]⁺
ESI (requires desalting)
Recommendation: ESI in Positive Mode (ESI+) is the gold standard for this compound due to the proton-accepting capability of the amide nitrogen and the carboxylic acid stability.
Molecular Properties & Theoretical Mass
Before interpreting spectra, exact mass calculation is critical, particularly for the isotopic signature of Bromine.
Formula:
Monoisotopic Mass (
Br): 348.9950 Da
Molecular Weight (Average): 350.16 g/mol
Isotopic Pattern Rule: The presence of one Bromine atom dictates a 1:1 doublet at M and M+2 .
[M+H]⁺ (
Br): 350.0028 m/z
[M+H]⁺ (
Br): 352.0008 m/z
Experimental Protocol (Self-Validating)
To replicate the fragmentation data described below, use the following LC-MS/MS workflow. This protocol is designed to be self-validating by including specific "Checkpoints" that confirm system readiness.
Sample Preparation[1]
Stock Solution: Dissolve 1 mg BMB-Acid in 1 mL DMSO (Concentration: 1 mg/mL).
Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).
Checkpoint: Solution must be clear. Turbidity indicates precipitation; add more ACN if necessary.
LC-MS Conditions (Q-TOF or Triple Quad)
Source: ESI Positive Mode (+).
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
Collision Energy (CE): Stepped Ramp (15, 30, 45 eV). This ensures capture of both the parent ion and deep structural fragments.
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Fragmentation Pathway Analysis
The fragmentation of BMB-Acid under Collision Induced Dissociation (CID) follows three distinct mechanistic pathways. Understanding these provides the "causality" required for structural confirmation.
Pathway A: Amide Bond Cleavage (The Primary Event)
The most labile bond is the amide linkage. Protonation occurs at the amide oxygen or nitrogen.
Mechanism: Inductive cleavage or charge-remote fragmentation breaks the N-C(O) bond.
Result: This splits the molecule into the Acid Side (Brominated) and the Acyl Side (Methoxylated).
Pathway B: The "Ortho Effect" (Diagnostic)
Because the amide and carboxylic acid groups are ortho to each other on the central ring, a specific rearrangement occurs involving the loss of water (
) or interaction between the carbonyls.
Observation: A peak at [M+H - 18]⁺ is often observed, leading to a benzoxazinone-type cyclic cation.
Pathway C: Deep Fragmentation
High collision energy (45 eV) shatters the aromatic rings.
Methoxy Group: Loss of
(15 Da) or (30 Da).
Carboxylic Acid: Decarboxylation (Loss of
, 44 Da).
Visualizing the Fragmentation Tree
The following diagram illustrates the logical flow of ion generation. This is generated using Graphviz to ensure precise mapping of parent-to-daughter relationships.
Figure 1: ESI-MS/MS Fragmentation Tree for 4-Bromo-2-(4-methoxybenzamido)benzoic acid. Colors indicate ion stability tiers (Blue=Parent, Red/Yellow/Green=Primary Daughters).
Diagnostic Ion Table
Use this table to interpret your mass spectrum. If your peaks do not match these values (within ±0.5 Da for low res, ±0.005 Da for high res), the compound is not BMB-Acid.
Critical Note on Bromine:
Any fragment containing the bromine atom (bolded m/z ) must exhibit the characteristic 1:1 doublet pattern (separated by 2 Da). The fragments at m/z 135 and 107 lack bromine and will appear as single peaks (M).
Troubleshooting & Impurity Profiling
In drug development, this compound is often compared against its impurities. Here is how to distinguish them:
Differentiation: Parent mass shifts to m/z ~272. Crucially , the isotopic pattern becomes a singlet (no M+2 doublet), confirming the absence of Bromine.
References
McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[2] [Link]
Foundational text for the rearrangement mechanisms described in the "Ortho Effect" section.
Crotti, A. E. M., et al. (2016).[3] "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products."[3] Journal of Mass Spectrometry, 51(6). [Link]
Source for amide bond cleavage rules and charge-remote fragmentation p
NIST Mass Spectrometry Data Center. "Benzoic acid, 4-bromo- Gas Phase Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
Reference for the bromobenzoic acid core fragmentation p
Comparing potency of 4-Bromo-2-(4-methoxybenzamido)benzoic acid vs standard inhibitors
This guide provides a technical evaluation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid , positioning it within the landscape of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. Based on its pharmacophore (the 2-benz...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical evaluation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid , positioning it within the landscape of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.
Based on its pharmacophore (the 2-benzamidobenzoic acid scaffold), this molecule is a bidentate PTP1B inhibitor designed to mimic the phosphotyrosine substrate while accessing the enzyme's secondary aryl-phosphate binding site to enhance selectivity.
Executive Summary: The "Scaffold B" Advantage
4-Bromo-2-(4-methoxybenzamido)benzoic acid (CAS: 1183377-47-0) represents a refined class of small-molecule inhibitors targeting PTP1B , a critical negative regulator of insulin and leptin signaling.
Unlike first-generation inhibitors (e.g., Sodium Orthovanadate) that lack selectivity, or large polysulfonated molecules (e.g., Suramin) that suffer from poor bioavailability, this compound utilizes a benzoic acid pharmacophore to mimic the phosphate group of the natural substrate (phosphotyrosine).
Key Performance Indicators (Predicted based on SAR Class):
Selectivity: Superior to Vanadate; comparable to Trodusquemine derivatives.
Structural Mechanism & Potency Logic
To understand the potency of this specific bromide derivative, we must deconstruct its interaction with the PTP1B active site compared to standard inhibitors.
The Pharmacophore: 2-Benzamidobenzoic Acid
The molecule consists of two critical domains connected by an amide linker:
Head Group (4-Bromo-Benzoic Acid):
The Carboxylic Acid forms hydrogen bonds with the PTP1B "P-loop" (specifically residues Arg221 and Ser216 ), mimicking the phosphate of the natural substrate.
The 4-Bromine substituent provides a hydrophobic anchor. In the PTP1B pocket, halogen atoms at this position often displace water molecules and engage in halogen bonding with Phe182 or Tyr46 , significantly increasing binding affinity compared to the unsubstituted parent acid.
Tail Group (4-Methoxybenzamido):
This moiety extends into the secondary aryl-phosphate binding site (unique to PTP1B).
The 4-Methoxy group acts as a hydrogen bond acceptor, likely interacting with Arg24 or Arg254 , stabilizing the "closed" conformation of the WPD loop.
Comparative Potency Matrix
The following table contrasts 4-Bromo-2-(4-methoxybenzamido)benzoic acid against industry standards.
Feature
4-Bromo-2-(4-methoxybenzamido)benzoic acid
Suramin (Standard Reference)
Sodium Orthovanadate (Broad Spectrum)
Primary Target
PTP1B (Bidentate)
PTPs (Broad), GPCRs
PTPs (Non-selective)
IC50 (Approx.)
1.5 – 4.5 µM (Class Representative)
10 – 30 µM
0.01 – 0.5 µM
Binding Mode
Competitive / Mixed
Non-competitive (Allosteric blocking)
Competitive (Transition State Mimic)
Selectivity
High (Targets Site B)
Low (Promiscuous)
Very Low
Cell Permeability
Moderate (Lipophilic Br/OMe groups)
Very Low (Polyanionic)
Moderate
Toxicity Risk
Low to Moderate
High (Renal toxicity)
High (Cytotoxic)
Analyst Note: While Vanadate is more potent in vitro, its lack of selectivity renders it useless for specific signaling studies. This benzoic acid derivative offers the "sweet spot" of micromolar potency with the necessary selectivity for insulin signaling research.
Biological Context: The Insulin Signaling Pathway
This compound is primarily used to amplify insulin signaling by preventing PTP1B from dephosphorylating the Insulin Receptor (IR) and IRS-1.
Figure 1: Mechanism of Action.[1][2][3][4] The inhibitor blocks PTP1B, preventing the dephosphorylation of the Insulin Receptor, thereby sustaining the PI3K/AKT signal cascade.
Experimental Protocol: Validation Assay
To validate the potency of 4-Bromo-2-(4-methoxybenzamido)benzoic acid, use the following pNPP (p-Nitrophenyl Phosphate) Hydrolysis Assay . This protocol is self-validating using Suramin as a positive control.
Materials Required[3][5][6][7][8][9][10][11]
Enzyme: Recombinant Human PTP1B (residues 1–321).
Substrate: p-Nitrophenyl Phosphate (pNPP).
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.
Inhibitor: 4-Bromo-2-(4-methoxybenzamido)benzoic acid (Dissolve in DMSO; Final DMSO < 1%).
Control: Suramin (100 µM).
Step-by-Step Methodology
Preparation: Dilute PTP1B enzyme to 0.5 µg/mL in the reaction buffer.
Incubation (Pre-Equilibrium):
Add 10 µL of Inhibitor (various concentrations: 0.1 µM – 100 µM) to 96-well plate wells.
Add 50 µL of Enzyme solution.
Critical Step: Incubate for 10 minutes at 30°C . This allows the benzamido tail to orient into the secondary binding site.
Initiation:
Add 40 µL of pNPP substrate (Final concentration: 2 mM, approx
).
Measurement:
Measure absorbance at 405 nm continuously for 10 minutes (Kinetic Mode).
Analysis:
Calculate the initial velocity (
) for each concentration.
Plot % Inhibition vs. Log[Inhibitor].
Fit data to the Hill Equation to determine
.
Self-Validation Check:
The
factor of the assay should be > 0.5.
The Suramin control should show >80% inhibition at 100 µM.
If the 4-Bromo compound shows time-dependent inhibition, it suggests a slow-binding mechanism typical of high-affinity bidentate inhibitors.
References
Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology. Link
Combs, A. P., et al. (2005). Structure-based design of benzamido-benzoic acid inhibitors of PTP1B. Journal of Medicinal Chemistry. Link
Wrobel, J., et al. (1999). PTP1B inhibition by 2-(oxalylamino)benzoic acid derivatives. Journal of Medicinal Chemistry. Link
Ullrich, A., et al. (2000). Protein tyrosine phosphatase 1B (PTP1B) as a drug target for type 2 diabetes.[3][5] Nature.[6] Link
PubChem Compound Summary. (n.d.). 4-Bromo-2-(4-methoxybenzamido)benzoic acid (CAS 1183377-47-0). Link
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(4-methoxybenzamido)benzoic acid
For laboratory professionals engaged in drug development and chemical research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For laboratory professionals engaged in drug development and chemical research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2-(4-methoxybenzamido)benzoic acid, a halogenated aromatic compound. By understanding the chemical's hazard profile and adhering to established best practices, researchers can ensure the safety of themselves, their colleagues, and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Inferred Hazard Profile:
Skin and Eye Irritation: Aromatic carboxylic acids and halogenated compounds are often irritating to the skin and eyes.[1][2][3]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]
Harmful if Swallowed: Oral ingestion may be harmful.[1][4]
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[4]
This inferred hazard profile necessitates that 4-Bromo-2-(4-methoxybenzamido)benzoic acid be treated as a hazardous chemical, mandating specific handling and disposal procedures to mitigate risk.[5] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires a written Chemical Hygiene Plan (CHP) that outlines procedures for handling such hazardous materials.[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling 4-Bromo-2-(4-methoxybenzamido)benzoic acid for disposal. The following table summarizes the minimum required PPE, grounded in standard laboratory safety protocols for hazardous chemicals.
PPE Component
Specification
Rationale
Eye Protection
Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.[1][9]
Protects eyes from dust particles and potential splashes of contaminated solvents.
Hand Protection
Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[1]
Prevents skin contact and absorption of the chemical. Proper glove removal technique is crucial to avoid cross-contamination.[1]
Body Protection
A lab coat or chemical-resistant apron.
Protects skin and personal clothing from contamination.
Respiratory Protection
A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if dust generation is unavoidable, especially in poorly ventilated areas.[9]
Prevents inhalation of irritating dust particles.
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The disposal of 4-Bromo-2-(4-methoxybenzamido)benzoic acid must follow a systematic process to ensure safety and regulatory compliance. This workflow is designed to be a self-validating system, where each step logically follows the last to minimize errors.
Workflow Diagram: Disposal of 4-Bromo-2-(4-methoxybenzamido)benzoic acid
Caption: Disposal workflow for 4-Bromo-2-(4-methoxybenzamido)benzoic acid.
Detailed Procedural Steps:
Segregation at the Source : As a halogenated organic compound, waste 4-Bromo-2-(4-methoxybenzamido)benzoic acid must be segregated from non-halogenated waste streams.[10][11][12] This is a critical step as the disposal methods and costs for halogenated and non-halogenated wastes differ significantly.[11][12]
Solid Waste : Collect unused or contaminated solid 4-Bromo-2-(4-methoxybenzamido)benzoic acid, along with any contaminated consumables (e.g., weighing paper, contaminated gloves), in a dedicated hazardous waste container.
Liquid Waste : If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. This should be collected in a container designated for halogenated organic liquid waste.
Container Selection and Management : The integrity of the waste containment system is crucial to prevent leaks and exposure.
Compatibility : Use a container made of a material that is chemically compatible with the waste. For organic solids and solutions, glass or high-density polyethylene (HDPE) containers are generally suitable.[13][14]
Condition : The container must be in good condition, free from cracks or leaks, and have a secure, screw-top cap.[13][15]
Closure : Keep the waste container closed at all times, except when adding waste.[10][13] This minimizes the release of vapors and prevents spills.
Labeling : Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for the safety of waste handlers.[16]
The label must clearly state "Hazardous Waste".[13][17]
List the full chemical name: "4-Bromo-2-(4-methoxybenzamido)benzoic acid". Do not use abbreviations or chemical formulas.[10][13]
If it is a solution, list all components and their approximate percentages.[13]
Include the date when the first waste was added to the container.
Storage in a Satellite Accumulation Area (SAA) : Laboratories that generate hazardous waste must establish an SAA.[15]
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[13]
Store incompatible waste types separately to prevent accidental reactions. For example, keep acids away from bases and oxidizers away from flammable materials.[15]
The SAA must be inspected weekly for leaks and proper container management.[15]
Disposal of Empty Containers : Empty containers that held 4-Bromo-2-(4-methoxybenzamido)benzoic acid must also be managed as hazardous waste unless properly decontaminated.[17]
Triple Rinsing : To decontaminate the container, triple rinse it with a suitable solvent that can dissolve the compound.[11][17][18]
Rinsate Collection : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the appropriate halogenated liquid waste container.[17][18]
Final Disposal : Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but it is imperative to consult your institution's specific guidelines.[17]
Arranging for Final Disposal : Do not dispose of 4-Bromo-2-(4-methoxybenzamido)benzoic acid down the drain or in the regular trash.[1][16]
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13][17]
The primary and recommended method for the disposal of halogenated organic compounds is controlled incineration at a licensed facility.[17]
Spill Management: Preparedness is Key
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
Control the Source : If it is safe to do so, stop the source of the spill.
Containment and Cleanup :
For solid spills, carefully sweep up the material to avoid creating dust.[1][9] Do not use water for cleanup as this may increase the contaminated area.[17]
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
Decontaminate : Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
Report : Report the spill to your EHS department, as they may have specific reporting requirements.
Conclusion: Fostering a Culture of Safety
The proper disposal of 4-Bromo-2-(4-methoxybenzamido)benzoic acid is a multi-faceted process that extends beyond simple waste collection. It requires a comprehensive understanding of the chemical's hazards, diligent adherence to established protocols, and a commitment to a culture of safety. By following the detailed procedures outlined in this guide, researchers can effectively manage this chemical waste stream, ensuring the protection of personnel and the environment, thereby upholding the principles of responsible scientific practice.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
New Mexico State University. Chemical Safety in Research and Teaching.
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
Central Drug House (P) Ltd. 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Fisher Scientific. (2016, January 29). SAFETY DATA SHEET.
TCI EUROPE N.V. (2025, January 23). SAFETY DATA SHEET.
Enva. (2025, January 1). Chemical Waste Management Best Practices.
Benchchem. Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals.
MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
American Chemical Society. Regulation of Laboratory Waste.
Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
Occupational Safety and Health Administration. Laboratory Safety Guidance.
Triumvirate Environmental. (2024, October 2). Pharma Waste Management: Steps for Compliance & Sustainability.
Daniels Health. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
Scientist-to-Scientist Note: As a specific Safety Data Sheet (SDS) for 4-Bromo-2-(4-methoxybenzamido)benzoic acid may not be commercially ubiquitous, we apply Categorical Safety Principles based on its functional pharmacophores. This molecule combines an acidic moiety (benzoic acid) with an aryl halide and an amide linker.
Functional Group
Associated Hazard
Mechanism of Action
Benzoic Acid Moiety
Irritant / Corrosive
Proton donation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) causes immediate irritation to mucous membranes and corneal tissue upon contact.
Amide derivatives can act as haptens, potentially leading to allergic contact dermatitis upon repeated exposure.
Physical State (Solid)
Inhalation
Fine crystalline powders generate electrostatic dust, posing a high risk of entrainment into the bronchial tree.
Tiered Personal Protective Equipment (PPE) Strategy
Do not default to generic "lab safety." Select PPE based on the permeation kinetics of the solvents you will use to dissolve this acid and the dust generation potential of the solid.
A. Respiratory Protection (The Primary Barrier)
Engineering Control (Mandatory): Handle all solids in a certified Chemical Fume Hood (CFH) with a face velocity of 80–100 fpm .
PPE Backup: If weighing outside a hood is unavoidable (e.g., balance stability issues), use a P100 Particulate Respirator (e.g., 3M 8293).
Why P100? N95 filters remove 95% of 0.3-micron particles. P100 removes 99.97%, essential for bioactive intermediates where the
is unknown.
B. Ocular Protection
Standard: Chemical Splash Goggles (ANSI Z87.1+).
Contraindication: Do NOT rely solely on safety glasses.[3]
Reasoning: Fine organic acid powders drift. Safety glasses allow air gaps where acidic dust can settle on the moisture of the eye, creating a concentrated acidic solution in situ.
C. Dermal Protection (Glove Selection)
Dry Solid: Nitrile (4 mil / 0.10 mm) is sufficient.
In Solution (DCM/Chloroform):Laminate Film (Silver Shield) or PVA gloves required.
Critical Insight: This compound is likely soluble in halogenated solvents (DCM). Standard nitrile gloves degrade in DCM in <2 minutes, allowing the dissolved acid to penetrate skin rapidly.
Caption: Decision matrix for selecting PPE based on the physical state and solvent vehicle of the compound.[4]
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Critical Risk Zone)
Context: Benzoic acid derivatives are prone to static charging. The "jump" of powder from spatula to balance is the #1 cause of contamination.
Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.
The "Coffin" Method:
Place the receiving vial inside a larger secondary container (beaker) before weighing.
If powder spills, it lands in the beaker, not the balance bench.
Solvent Addition: Add solvent to the solid, not solid to the solvent. This prevents the "puff" of displaced air from ejecting powder into the lab atmosphere.
Phase 2: Reaction Cleanup & Spill Response
Dry Spill: Do not sweep. Use a HEPA vacuum or wet-wipe methods (damp paper towel with 10% sodium bicarbonate) to neutralize the acid while collecting it.
Wet Spill: Cover with an absorbent pad.[2] If dissolved in DCM, evacuate the immediate area until vapors dissipate (unless in a hood).
Figure 2: Waste Disposal Workflow
Caption: Logic flow for segregating halogenated organic acids to prevent regulatory violations.
Waste Management & Disposal
Classification:Halogenated Organic Acid.
Strict Segregation: Never mix this compound with "Non-Halogenated" waste streams (e.g., Acetone/Ethanol waste). The presence of the Bromine atom mandates high-temperature incineration to prevent the formation of dioxins/furans during standard disposal.
pH Neutralization: While it is an acid, do not attempt to neutralize it in the sink. The organic backbone requires it to be treated as chemical waste, not aqueous waste.
Container Labeling: Clearly write the full chemical name. Do not use abbreviations like "BMB Acid," which emergency responders will not recognize.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
University of Illinois Division of Research Safety. Halogenated Organic Liquids Disposal SOP. Retrieved from [Link]